IronSULFUR CLUSTER
Description
Ubiquity and Essentiality of Iron-Sulfur Clusters Across Domains of Life
The widespread presence of iron-sulfur clusters across all life forms highlights their indispensable nature. oup.commdpi.comnih.gov They are integral components of numerous proteins, participating in critical cellular functions ranging from respiration and photosynthesis to DNA repair and the regulation of gene expression. oup.commdpi.comwikipedia.orgbirzeit.edu The iron-sulfur world hypothesis even posits that these clusters were instrumental in the origin of life, acting as primordial catalysts. anr.fr
In Bacteria and Archaea , iron-sulfur proteins are abundant and play central roles in their diverse metabolic pathways. rutgers.edunih.gov For instance, ferredoxins, a class of iron-sulfur proteins, are crucial electron carriers in many anaerobic and aerobic microorganisms. mdpi.com While the core functions of Fe-S clusters are conserved, the machinery for their assembly can differ. Many archaea lack the primary cluster assembly proteins found in bacteria and eukaryotes, suggesting distinct evolutionary paths for these biogenesis systems. mdpi.comrutgers.edunih.gov However, recent research has identified two ancestral and minimal Fe-S cluster biogenesis systems, MIS and SMS, that date back to the last universal common ancestor (LUCA), indicating that dedicated machinery for their synthesis existed before the rise of oxygen in Earth's atmosphere. pasteur.frnih.govmdpi.com
In Eukarya , iron-sulfur cluster biogenesis is a highly conserved and essential process, with dedicated machinery located in the mitochondria, cytosol, and, in plants, the plastids. wikipedia.orgmdpi.comfrontiersin.org The mitochondrial iron-sulfur cluster (ISC) machinery is considered the primary system, with the cytosolic iron-sulfur assembly (CIA) pathway dependent on it. mdpi.com The absolute requirement for these clusters is demonstrated by the fact that their biosynthesis is one of the few pathways conserved in all eukaryotic organelles. frontiersin.org
Historical Context of Iron-Sulfur Cluster Discovery and Research Paradigms
The journey to understanding iron-sulfur clusters began in the 1960s. One of the first key discoveries was the identification of ferredoxins. In 1962, a non-heme iron protein, later termed ferredoxin, was isolated from the anaerobic bacterium Clostridium pasteurianum. oup.commdpi.comwikipedia.org This protein was found to be involved in electron transport at low redox potentials. oup.com Around the same time, another ferredoxin was identified in spinach chloroplasts, revealing its role in photosynthesis. wikipedia.org
Initial detection of iron-sulfur proteins was made possible by techniques like electron paramagnetic resonance (EPR) spectroscopy, which identified a unique signal from mitochondrial membranes upon reduction that was distinct from other known metalloproteins. oup.com Over the decades, the application of advanced spectroscopic techniques, such as Mössbauer spectroscopy, has been crucial in characterizing the electronic structures of these complex clusters. researchgate.net
A significant paradigm shift in the field was the realization that the functions of iron-sulfur clusters extend far beyond simple electron transfer. Researchers discovered their roles in catalysis, as exemplified by the enzyme aconitase, and as sensors of environmental signals like oxygen and nitric oxide. wikipedia.orgnih.govnih.gov The discovery of multiprotein machinery responsible for the biosynthesis of these clusters (the NIF, ISC, and SUF systems) in the late 20th century opened up a new era of research into how these vital cofactors are assembled and inserted into proteins. wikipedia.orgresearchgate.net This ongoing research continues to unveil the intricate and diverse roles of iron-sulfur clusters in cellular life. mdpi.comnih.gov
Overview of Iron-Sulfur Cluster Functions in Cellular Processes
Iron-sulfur clusters perform a remarkable diversity of functions within the cell, primarily centered around their ability to participate in redox reactions. oup.commdpi.com Their roles can be broadly categorized into four main areas: electron transfer, enzymatic catalysis, environmental sensing, and gene regulation. oup.com
Electron Transfer: This is the most well-known function of iron-sulfur clusters. wikipedia.orgnih.gov They act as biological capacitors, capable of accepting and donating single electrons. springernature.com This property is fundamental to major energy-generating pathways like mitochondrial respiration and photosynthesis. wikipedia.orgacs.org In the mitochondrial electron transport chain, a series of iron-sulfur clusters in Complexes I, II, and III facilitate the flow of electrons, ultimately leading to ATP synthesis. wikipedia.orgnih.govreasons.org The redox potentials of these clusters are finely tuned by the surrounding protein environment, allowing for a directional and efficient transfer of electrons. wikipedia.orgacs.org
Enzymatic Catalysis: Iron-sulfur clusters are found at the active sites of numerous enzymes, where they can act as Lewis acid catalysts or facilitate radical-based reactions. wikipedia.orgnih.gov A classic example is aconitase, an enzyme in the citric acid cycle that contains a [4Fe-4S] cluster. This cluster facilitates the isomerization of citrate (B86180) to isocitrate without undergoing a net redox change. wikipedia.orgnih.gov In another class of enzymes, the radical S-adenosyl-L-methionine (SAM) enzymes, a [4Fe-4S] cluster is essential for generating a highly reactive radical species that initiates a wide range of biochemical transformations. mdpi.comresearchgate.net
Sensing and Regulation: The inherent reactivity of iron-sulfur clusters with molecules like oxygen and nitric oxide makes them ideal biological sensors. oup.comnih.govacs.org Cells exploit this sensitivity to monitor and respond to changes in their environment. researchgate.net For example, the bacterial transcription factor FNR (fumarate and nitrate (B79036) reduction regulator) uses a [4Fe-4S] cluster to sense oxygen levels. nih.gov In the absence of oxygen, the cluster is intact, and FNR is active, regulating the expression of genes for anaerobic metabolism. oup.comnih.gov In the presence of oxygen, the cluster is converted to a [2Fe-2S] form, inactivating the protein. oup.comnih.gov Similarly, other iron-sulfur proteins can sense nitric oxide, oxidative stress, and the iron status of the cell, thereby regulating gene expression to maintain cellular homeostasis. oup.comnih.govnih.govnih.gov
Structural Roles: In some proteins, iron-sulfur clusters play a primarily structural role, helping to stabilize the protein's fold. mdpi.com This is particularly evident in several DNA repair enzymes, such as DNA helicases and glycosylases, where the cluster is crucial for the enzyme's structural integrity and function in maintaining genome stability. oup.combirzeit.edu
The following table provides a summary of the diverse functions of iron-sulfur clusters in key cellular processes.
| Function Category | Specific Process | Examples of Proteins/Enzymes | Cluster Type(s) Involved |
| Electron Transfer | Mitochondrial Respiration | Complex I (NADH dehydrogenase), Complex II (Succinate dehydrogenase), Rieske protein (Complex III) | [2Fe-2S], [3Fe-4S], [4Fe-4S] |
| Photosynthesis | Ferredoxins, Rieske protein (Cytochrome b6f complex) | [2Fe-2S] | |
| Nitrogen Fixation | Nitrogenase, Ferredoxins | [8Fe-7S], [4Fe-4S], [2Fe-2S] | |
| Enzymatic Catalysis | Isomerization | Aconitase | [4Fe-4S] |
| Radical-based reactions | Radical SAM enzymes (e.g., Biotin (B1667282) synthase, Lipoic acid synthase) | [4Fe-4S] | |
| Dehydration/Hydration | Aconitase-type hydratases | [4Fe-4S] | |
| Sensing & Regulation | Oxygen Sensing | FNR (Fumarate and Nitrate Reduction regulator) | [4Fe-4S] -> [2Fe-2S] |
| Nitric Oxide Sensing | WhiB-like (Wbl) proteins, NsrR | [4Fe-4S] | |
| Iron Homeostasis | IRP1 (Iron Regulatory Protein 1) / Cytosolic Aconitase | [4Fe-4S] | |
| Oxidative Stress Sensing | SoxR | [2Fe-2S] | |
| Structural/DNA Metabolism | DNA Repair | Endonuclease III, MutY, DNA helicases (XPD, FANCJ) | [4Fe-4S] |
| DNA Replication | DNA primase, DNA polymerases | [4Fe-4S] |
Structure
2D Structure
Properties
CAS No. |
123921-08-4 |
|---|---|
Molecular Formula |
Fe4H4S4-4 |
Molecular Weight |
355.7 g/mol |
IUPAC Name |
iron;sulfanide |
InChI |
InChI=1S/4Fe.4H2S/h;;;;4*1H2/p-4 |
InChI Key |
PTTXNOSMDBWCQD-UHFFFAOYSA-J |
SMILES |
[SH-].[SH-].[SH-].[SH-].[Fe].[Fe].[Fe].[Fe] |
Canonical SMILES |
[SH-].[SH-].[SH-].[SH-].[Fe].[Fe].[Fe].[Fe] |
Synonyms |
arabino-2-Heptulose, 1,4-dideoxy-6-C-methyl-5-O-methyl-6,7-O-(1-methylethylidene)-, dimethyl acetal |
Origin of Product |
United States |
Structural Architectures and Ligand Coordination of Protein Bound Iron Sulfur Clusters
Common Iron-Sulfur Cluster Types and Their Topologies
Iron-sulfur clusters are categorized based on the stoichiometry of iron and acid-labile sulfide (B99878). wikipedia.org The most prevalent forms are the rhombic [2Fe-2S] and the cubane (B1203433) [4Fe-4S] clusters, although other variations exist. nih.govnih.gov
The simplest polymetallic iron-sulfur center is the [2Fe-2S] cluster. nih.gov This structure consists of two iron atoms bridged by two sulfide ions, forming a characteristic rhombic, or diamond-like, shape. nih.govmdpi.com The iron ions are typically in a tetrahedral coordination environment. nih.gov In the oxidized state, both iron ions are ferric (Fe³⁺), while in the reduced state, the cluster contains one ferric (Fe³⁺) and one ferrous (Fe²⁺) ion. wikipedia.org
These clusters are commonly found in ferredoxins, where they function in electron transfer pathways. nih.govmdpi.com The coordination is most often completed by four cysteine residues from the protein backbone. nih.gov However, a significant variation is found in Rieske proteins, where one iron atom is coordinated by two cysteine residues and the other by two histidine residues. nih.govwikipedia.org This alternative ligation has a profound effect on the cluster's properties, notably increasing its redox potential. nih.gov
| Property | Description | References |
| Core Composition | 2 Iron (Fe) atoms, 2 Sulfide (S²⁻) ions | nih.gov |
| Geometry | Rhombic-planar | nih.gov |
| Iron Oxidation States | Oxidized: (Fe³⁺)₂; Reduced: Fe³⁺Fe²⁺ | wikipedia.org |
| Typical Protein Ligands | 4 Cysteine residues (e.g., in Ferredoxins) | wikipedia.org |
| Variant Protein Ligands | 2 Cysteine and 2 Histidine residues (e.g., in Rieske proteins) | nih.govwikipedia.org |
A frequently encountered and highly important motif is the [4Fe-4S] cluster, which possesses a cubane-type geometry. nih.govwikipedia.org In this structure, four iron atoms and four sulfide ions occupy the alternating vertices of a distorted cube. nih.govnih.gov Each iron atom is tetrahedrally coordinated to three sulfide ions within the cube and one external ligand provided by the protein, which is typically a cysteine thiolate. nih.govrsc.org
These clusters are central to a vast number of biological functions. They act as electron relays in proteins like bacterial ferredoxins and high-potential iron-sulfur proteins (HiPIPs). wikipedia.orgnih.gov The redox potential of the cluster is significantly modulated by the protein environment, particularly by hydrogen bonding to the cysteine ligands. wikipedia.org Beyond electron transfer, some [4Fe-4S] clusters have catalytic roles, such as the aconitase enzyme, where the cluster acts as a Lewis acid to facilitate the conversion of citrate (B86180) to isocitrate. wikipedia.orgcdnsciencepub.com In radical SAM enzymes, the cluster is involved in generating a radical species essential for various biosynthetic pathways. wikipedia.org
| Property | Description | References |
| Core Composition | 4 Iron (Fe) atoms, 4 Sulfide (S²⁻) ions | wikipedia.org |
| Geometry | Distorted Cubane | nih.govrsc.org |
| Common Oxidation States | [4Fe-4S]¹⁺, [4Fe-4S]²⁺, [4Fe-4S]³⁺ | wikipedia.orgnih.gov |
| Typical Protein Ligands | 4 Cysteine residues | wikipedia.orgnih.gov |
| Common Sequence Motif | Cys-X₂-Cys-X₂-Cys...Cys | nih.govnih.gov |
While less common than their [2Fe-2S] and [4Fe-4S] counterparts, [3Fe-4S] clusters are also biologically significant. nih.gov These clusters can be viewed as a [4Fe-4S] cubane with one iron atom removed. wikipedia.org In this arrangement, three sulfide ions each bridge two iron ions, while a fourth sulfide bridges all three iron ions. wikipedia.org
A notable example of a protein containing a [3Fe-4S] cluster is the inactive form of aconitase. wikipedia.orgnih.gov The enzyme is activated by the insertion of a ferrous ion to form a catalytically competent [4Fe-4S] cluster. nih.govwikipedia.org This interconversion between [4Fe-4S] and [3Fe-4S] states represents a mechanism for regulating enzyme activity and responding to oxidative stress. wikipedia.orgresearchgate.net Chemical analysis of inactive aconitase has supported the [3Fe-4S] stoichiometry, where the cluster is proposed to arise from the loss of one iron atom from the [4Fe-4S] core without the loss of sulfide. nih.gov Beyond the common types, more complex and novel cluster configurations, such as the [8Fe-7S] P-cluster in nitrogenase, have been identified, highlighting the structural versatility of these inorganic cofactors. nih.govchemrxiv.org
| Cluster Type | Description | Example Protein | References |
| [3Fe-4S] | A cubane-like structure missing one Fe atom. Can be formed by oxidative damage to a [4Fe-4S] cluster. | Inactive Aconitase, Ferredoxins | nih.govwikipedia.orgnih.gov |
| [8Fe-7S] | A complex cluster found in nitrogenase, composed of two fused smaller clusters. | Nitrogenase | nih.gov |
Cubane [4Fe-4S] Clusters
Proteinaceous Ligand Environments and Their Influence on Cluster Properties
The protein environment plays a critical role in assembling, stabilizing, and tuning the functional properties of iron-sulfur clusters. rsc.org The specific amino acid residues that coordinate the cluster, known as ligands, are of primary importance. nih.gov
In the vast majority of iron-sulfur proteins, the clusters are anchored to the polypeptide chain via the thiolate side chains of cysteine residues. nih.govwikipedia.org Cysteine is the most common ligand, and all known Fe-S clusters are coordinated by at least one cysteine. nih.gov The sulfur atom of the cysteine thiolate provides a soft, polarizable ligand that is well-suited for coordinating the soft iron ions of the cluster. The number and arrangement of cysteine ligands are crucial for defining the cluster type and its stability. For instance, many [4Fe-4S] proteins feature a characteristic sequence motif where three cysteine ligands are located close together in the primary sequence (e.g., Cys-X-X-Cys-X-X-Cys), with a fourth cysteine located more distantly. nih.govcdnsciencepub.com This arrangement facilitates the formation of the cubane structure within the folded protein.
Although cysteine is the predominant ligand, a growing number of iron-sulfur proteins have been discovered to utilize other amino acid residues for cluster coordination. nih.govnih.gov The substitution of a cysteine thiolate with a different ligand can have significant functional consequences, particularly in tuning the cluster's redox potential and reactivity. nih.govrptu.de
Histidine: The imidazole (B134444) side chain of histidine is a common non-cysteine ligand. rptu.de The best-known examples are the Rieske-type [2Fe-2S] proteins, where two histidines coordinate to one of the iron atoms. nih.govwikipedia.org This coordination raises the redox potential of the cluster compared to all-cysteine-ligated ferredoxins and enables proton-coupled electron transfer. nih.govrptu.de Other examples include the [2Fe-2S] clusters in mitoNEET and IscR proteins, which are coordinated by three cysteines and one histidine. oup.compnas.org
Aspartic Acid: The carboxylate side chain of aspartic acid can also serve as a ligand. For example, the [4Fe-4S] cluster in ferredoxin from Pyrococcus furiosus is coordinated by three cysteines and one aspartic acid residue. nih.govoup.com In some cases, aspartate ligation is associated with the conversion between [4Fe-4S] and [3Fe-4S] states. researchgate.net In aconitase, the catalytically active iron atom that is added to the [3Fe-4S] cluster to form the [4Fe-4S] state is coordinated by a water or hydroxide (B78521) molecule, not directly by an amino acid from the protein in its initial binding. nih.govcdnsciencepub.com
The use of non-cysteine ligands expands the functional repertoire of iron-sulfur clusters, allowing them to participate in a wider range of chemical reactions and sensory roles. nih.govmdpi.com
| Ligand | Coordinating Atom/Group | Example Protein(s) | Effect on Cluster Properties | References |
| Cysteine | Thiolate (S⁻) | Most Ferredoxins, HiPIPs | Standard coordination, provides stability | nih.govwikipedia.org |
| Histidine | Imidazole Nitrogen | Rieske Proteins, mitoNEET, IscR | Increases redox potential, enables proton-coupled electron transfer | nih.govnih.govrptu.deoup.com |
| Aspartic Acid | Carboxylate (COO⁻) | Pyrococcus furiosus Ferredoxin | Modulates redox properties and cluster stability | nih.govresearchgate.netoup.com |
| Serine | Hydroxyl (OH) | Biotin (B1667282) Synthase Auxiliary Cluster | May facilitate cluster destabilization for sulfur transfer | nih.govoup.com |
| Arginine | Guanidinium group | Biotin Synthase Auxiliary Cluster | May be critical for cluster retention or repair | nih.govoup.com |
Structural Dynamics and Conformational Flexibility of Ligand Binding
The functionality of protein-bound iron-sulfur (Fe-S) clusters is not dictated solely by their static structure but is profoundly influenced by the dynamic nature of the protein scaffold and the flexibility of the cluster's immediate coordination environment. This inherent structural plasticity is crucial for a wide range of biological activities, including substrate binding, catalysis, electron transfer, and the regulation of gene expression. The binding of ligands, which can range from substrates and inhibitors to the Fe-S cluster itself, often induces or stabilizes specific conformational states, acting as a switch that modulates protein function.
Conformational Changes Triggered by Ligand and Substrate Interaction
The ligation of an Fe-S cluster can cause significant functional and conformational shifts in the protein's structure. preprints.org In many Fe-S enzymes, the cluster's coordination sphere is deliberately incomplete, leaving an open or labile coordination site on a specific iron atom. This site is essential for catalysis, allowing the binding of substrates or intermediates. A classic example is the enzyme aconitase, which contains a [4Fe-4S] cluster coordinated by only three cysteine residues. cdnsciencepub.com The fourth, non-protein-ligated iron atom acts as a Lewis acid to bind a substrate molecule, such as citrate. cdnsciencepub.commdpi.com
In some cases, substrate binding may involve the displacement of a coordinating protein ligand. This requires flexibility in the polypeptide loop containing the ligand. For instance, it is proposed that for some enzymes, the binding of a substrate could cause a cysteine ligand to move away from the cluster, allowing the substrate to take its place. mdpi.com This dynamic exchange highlights the flexible nature of the cluster-protein linkage.
The most dramatic examples of ligand-induced conformational changes are seen in regulatory proteins. Iron Regulatory Protein 1 (IRP1) functions as a cytosolic aconitase when it binds a [4Fe-4S] cluster. nih.gov However, under conditions of iron scarcity, the cluster is lost. This dissociation triggers a major conformational rearrangement that converts the protein into an RNA-binding protein, which then regulates the translation of proteins involved in iron metabolism. preprints.orgnih.gov The presence or absence of the Fe-S cluster acts as an allosteric switch, demonstrating the profound impact of cluster binding on protein structure and function.
Inherent Flexibility of Scaffold Proteins
The biosynthesis of Fe-S clusters relies on scaffold proteins, which are characterized by their remarkable conformational flexibility. Proteins of the IscU (or ISU) family serve as the platform for the assembly of a nascent [2Fe-2S] cluster before it is transferred to a final recipient apoprotein. nih.govnih.gov IscU exhibits an unusual ability to interconvert between a disordered, denatured-like (D) state and a more structured (S) state. nih.govnih.gov This dynamic equilibrium is not a sign of instability but is a fundamental requirement for its function in both assembling the cluster and facilitating its transfer. nih.govnih.gov
The interaction of IscU with partner proteins, such as the cochaperone HscB, stabilizes the ordered conformation, which is necessary for subsequent steps in the biogenesis pathway. nih.gov Studies on IscU variants show that neither a perpetually structured state nor a permanently denatured state is functional, providing strong evidence that the conformational interconversion is essential for its biological role. nih.gov This flexibility allows IscU to interact with multiple different proteins in the assembly machinery and ultimately release the newly formed cluster to a wide array of target proteins. nih.govnih.gov
Large-Scale Domain Movements in Fe-S Proteins
Beyond localized loop movements, some Fe-S proteins exhibit large-scale domain motion as part of their functional cycle. The Rieske iron-sulfur proteins, which are key components of cytochrome bc complexes in respiratory and photosynthetic electron transport chains, are a prime example. pnas.org The globular domain containing the [2Fe-2S] cluster is mobile and moves over considerable distances (estimated to be between 14 Å and 23 Å) to shuttle an electron from a quinol oxidation site (Qo-site) to the cytochrome c1 or cytochrome f heme center. pnas.orgbiorxiv.org
This movement is not random but is tightly controlled by the redox state of the cluster and by the occupancy of the Qo-site by substrates or inhibitors. pnas.org Cryo-electron microscopy studies of the mitochondrial iron-sulfur cluster assembly complex have revealed that the electron-donating ferredoxin (FDX2) also binds in two distinct conformations. biorxiv.org An initial 'distal' binding is followed by a shift to a 'proximal' position, which brings its [2Fe-2S] cluster close enough (14 Å) to the assembly site on ISCU2 for efficient electron transfer to occur. biorxiv.org This two-stage binding mechanism, reliant on conformational flexibility, ensures the precise and efficient reduction of sulfur intermediates during cluster synthesis.
Table 1: Research Findings on Structural Dynamics in Key Iron-Sulfur Proteins
| Protein/Complex | Cluster Type | Dynamic Process | Functional Consequence | Key Research Finding |
|---|---|---|---|---|
| IscU/ISU Scaffold Protein | [2Fe-2S] | Conformational interconversion between disordered (D) and structured (S) states. nih.gov | Essential for Fe-S cluster assembly and transfer to recipient proteins. nih.govnih.gov | The dynamic equilibrium between states, rather than a single static conformation, is required for biological function. nih.gov |
| Rieske Iron-Sulfur Protein | [2Fe-2S] | Large-scale movement of the entire Fe-S domain. | Electron transfer between the quinol oxidation site and cytochrome heme centers. pnas.org | The Fe-S domain moves significantly (~14-23 Å), and its position is influenced by the cluster's redox state and inhibitor binding. pnas.orgbiorxiv.org |
| Iron Regulatory Protein 1 (IRP1) / Aconitase | [4Fe-4S] | Major conformational change upon cluster loss/gain. nih.gov | Switches function from a cytosolic aconitase (cluster-bound) to an RNA-binding regulatory protein (apo-form). preprints.org | The cluster acts as an allosteric switch, with its absence revealing a previously inaccessible RNA-binding cleft. nih.gov |
| Ferredoxin 2 (FDX2) in ISC Assembly | [2Fe-2S] | Two-stage binding involving 'distal' and 'proximal' conformations. biorxiv.org | Positions the FDX2 cluster for efficient electron transfer to the cluster assembly site on ISCU2. biorxiv.org | Movement from the distal to the proximal position closes the distance from 23 Å to a transfer-competent 14 Å. biorxiv.org |
Functional Paradigms of Iron Sulfur Clusters in Biological Systems
Electron Transfer Mechanisms in Iron-Sulfur Proteins
A primary and well-established function of iron-sulfur clusters is to mediate electron transfer in a multitude of metabolic pathways, including respiration and photosynthesis. oup.comnih.govwikipedia.orgresearchgate.net These clusters act as electron carriers, facilitating the movement of electrons between different proteins or within large multi-protein complexes. preprints.orgoup.com
Redox Cycling of Iron Atoms within Clusters
The capacity of iron-sulfur clusters to transfer electrons is rooted in the ability of their iron atoms to cycle between different oxidation states, primarily the ferrous (Fe²⁺) and ferric (Fe³⁺) states. oup.comacs.org The most common structural motifs are the rhombic [2Fe-2S] and the cubane-type [4Fe-4S] clusters. springernature.com In these clusters, the iron ions are typically coordinated by cysteine residues from the protein. wikipedia.org
Electron Tunneling and Long-Range Electron Transfer Pathways
In many biological systems, electrons must traverse significant distances between redox centers, often through the protein matrix. This long-range electron transfer is facilitated by a quantum mechanical phenomenon known as electron tunneling. tandfonline.comnih.gov The rate of electron tunneling is highly dependent on the distance between the donor and acceptor sites, with an optimal distance of around 14 Å for efficient transfer between two protein-bound iron-sulfur clusters. tandfonline.com
The protein structure itself plays a critical role in defining the pathways for electron tunneling. nih.gov Covalent and hydrogen bonds within the protein provide more efficient coupling for electron transfer compared to van der Waals interactions. researchgate.net Specific amino acid residues, particularly the cysteine ligands that coordinate the cluster, are crucial components of these pathways. oup.com Theoretical studies on ferredoxin, a small iron-sulfur protein, have identified specific pathways between its two [4Fe-4S] clusters, highlighting a direct route between cysteine ligands as a primary channel for electron tunneling. oup.com
Modulation of Redox Potentials by Protein Microenvironment
A remarkable feature of iron-sulfur proteins is the wide range of redox potentials their clusters can exhibit, even when the cluster core is identical. wikipedia.orgmdpi.com For example, [4Fe-4S] clusters in different proteins can have redox potentials spanning from approximately -600 mV to +460 mV. wikipedia.org This fine-tuning is achieved by the protein microenvironment surrounding the cluster. pnas.orgroyalsocietypublishing.org
Several factors contribute to the modulation of redox potential:
Hydrogen Bonding: Hydrogen bonds between the protein backbone or side chains and the sulfur atoms of the cluster can significantly influence the redox potential. researchgate.netmdpi.com
Solvent Accessibility: The degree of exposure of the cluster to the surrounding solvent can alter its redox properties. researchgate.netnih.gov A more polar environment tends to stabilize the more reduced, and thus more highly charged, state of the cluster. researchgate.net
Ligand Identity: While cysteine is the most common ligand, the presence of other coordinating residues like aspartate can also affect the redox potential, although the effect is not always straightforward. royalsocietypublishing.org
This precise control of redox potentials allows iron-sulfur proteins to function in specific steps of various electron transport chains, ensuring the directional and efficient flow of electrons. pnas.org
Catalytic Roles of Iron-Sulfur Clusters in Enzyme Activity
Beyond their role in electron transfer, iron-sulfur clusters are directly involved in the catalytic mechanisms of a diverse range of enzymes. nih.govpnas.orgwikipedia.org They can act as Lewis acids or facilitate the generation of reactive radical species. pnas.orgnih.gov
Radical Generation Mechanisms (e.g., Radical S-Adenosylmethionine (SAM) Enzymes)
A vast superfamily of enzymes, known as radical SAM enzymes, utilizes a [4Fe-4S] cluster to generate a highly reactive 5'-deoxyadenosyl radical. wikipedia.orgnih.govannualreviews.org This radical is a powerful oxidant capable of initiating a wide variety of difficult biochemical transformations, often involving the functionalization of unactivated C-H bonds. wikipedia.orgresearchgate.net
The mechanism involves the following key steps:
S-adenosyl-L-methionine (SAM) binds to the unique iron site of the [4Fe-4S] cluster. annualreviews.org
The [4Fe-4S] cluster, in its reduced [4Fe-4S]¹⁺ state, donates an electron to the bound SAM molecule. researchgate.net
This electron transfer induces the reductive cleavage of SAM, producing methionine and a 5'-deoxyadenosyl radical. nih.govresearchgate.netoup.com Recent studies have revealed the formation of an organometallic intermediate where the 5'-deoxyadenosyl group is directly bonded to an iron atom of the cluster before its release as a free radical. nih.govannualreviews.orgoup.com This radical then abstracts a hydrogen atom from the substrate, initiating the specific catalytic reaction of the enzyme. researchgate.netannualreviews.org Radical SAM enzymes are involved in numerous essential processes, including cofactor biosynthesis, DNA repair, and the synthesis of antibiotics. researchgate.netwikipedia.organnualreviews.org
Lewis Acid Catalysis by Iron-Sulfur Centers
Iron-sulfur clusters can also function as Lewis acids, accepting an electron pair from a substrate to facilitate its chemical transformation. pnas.orgwikipedia.org In this role, the cluster does not typically undergo a redox change. wikipedia.org
A classic example is the enzyme aconitase, which catalyzes the isomerization of citrate (B86180) to isocitrate in the citric acid cycle. pnas.orgwikipedia.org Aconitase contains a [4Fe-4S] cluster in its active site. nih.gov One of the iron atoms in this cluster is not coordinated by a cysteine residue and is available to bind to a hydroxyl group of the citrate substrate. nih.govwikipedia.org This interaction acts as a Lewis acid, activating the hydroxyl group and facilitating the dehydration-rehydration reaction that leads to the formation of isocitrate. nih.gov
More recently, ferredoxins, typically known for their electron carrier function, have been shown to act as Lewis acid catalysts in accelerating [4+2] cycloaddition reactions during the biosynthesis of certain natural products. nih.govriken.jp This highlights the expanding repertoire of catalytic functions attributed to these ancient cofactors.
Substrate Binding and Activation at Cluster Sites
Beyond their well-known role in mediating electron transport, many iron-sulfur clusters function directly in enzymatic catalysis by binding and activating substrates. nih.govnih.gov This is often achieved through a unique iron atom within the cluster that is not coordinated by the protein's amino acid residues, leaving it available to interact with the substrate. nih.govoup.com
A prominent example is the [4Fe-4S] cluster in enzymes like aconitase and several other dehydratases. nih.gov In these enzymes, three iron atoms of the cluster are ligated by cysteine residues from the protein backbone, while the fourth iron atom has an open coordination site. nih.govoup.com This "unique" iron site acts as a Lewis acid, binding to a hydroxyl or carboxyl group of the substrate to facilitate reactions such as dehydration or isomerization. nih.gov For instance, cytosolic aconitase (which is also the Iron Regulatory Protein 1, IRP1) contains a catalytically active [4Fe-4S] cluster that converts citrate to isocitrate. birzeit.edu
The radical S-adenosyl-L-methionine (SAM) superfamily of enzymes represents another major class where the Fe-S cluster is pivotal for substrate activation. oup.com These enzymes utilize a [4Fe-4S] cluster to bind SAM through its carboxyl and amino groups at the unique fourth iron site. oup.com A one-electron reduction of the cluster facilitates the reductive cleavage of SAM, generating a highly reactive 5'-deoxyadenosyl radical. oup.com This radical is a potent oxidant that initiates catalysis by abstracting a hydrogen atom from the substrate, enabling a wide range of challenging chemical transformations. oup.com
| Enzyme Family/Protein | Cluster Type | Substrate/Cofactor Interaction | Catalytic Function |
| Aconitase | [4Fe-4S] | Binds citrate/isocitrate at a unique, labile Fe site. nih.govbirzeit.edu | Isomerization of citrate to isocitrate. birzeit.edu |
| Radical SAM Enzymes | [4Fe-4S] | Binds S-adenosyl-L-methionine (SAM) at the unique Fe site. oup.com | Reductive cleavage of SAM to generate a 5'-deoxyadenosyl radical for catalysis. oup.com |
| Bacterial Dehydratases | [4Fe-4S] | Activate substrates at the open iron site of the cluster. nih.gov | Dehydration reactions in amino acid biosynthesis (e.g., L-serine dehydratase). nih.gov |
| IspH | [4Fe-4S] | Direct coordination of the substrate to the cluster is proposed. oup.com | Reductive dehydroxylation in isoprenoid biosynthesis. oup.com |
Sulfur Insertion and Cofactor Biosynthesis (e.g., Biotin (B1667282), Lipoic Acid)
Iron-sulfur clusters can also serve a sacrificial role as sulfur donors for the biosynthesis of other essential cofactors. wikipedia.orgnih.gov This is particularly evident in the synthesis of biotin (vitamin B7) and lipoic acid, where Fe-S clusters are consumed in the process of inserting sulfur atoms into organic backbones. nih.govacs.org
Biotin synthase (BioB) catalyzes the final step in biotin synthesis: the insertion of a sulfur atom to form the thiophane ring of biotin. researchgate.net The enzyme uses a [2Fe-2S] cluster as the source of this sulfur. researchgate.net The reaction involves the reductive cleavage of the cluster, which is destroyed in the process, to generate the sulfur atom needed for C-S bond formation. asm.org This means that for each molecule of biotin synthesized, a [2Fe-2S] cluster must be sacrificed and the enzyme must be reconstituted with a new cluster to perform another turnover. asm.org
Similarly, lipoyl synthase (LipA) is responsible for inserting two sulfur atoms into an octanoyl precursor that is covalently attached to specific proteins. asm.org Like biotin synthase, LipA is a member of the radical SAM superfamily and utilizes [4Fe-4S] clusters. acs.org These clusters are consumed during the reaction to provide the necessary sulfur atoms for the synthesis of the dithiolane ring of lipoic acid. nih.gov The destruction of the cluster in these synthases highlights a unique functional paradigm where the Fe-S unit is not a recyclable catalyst but a consumed substrate. nih.govasm.org
| Enzyme | Cofactor Synthesized | Fe-S Cluster Role | Mechanism |
| Biotin Synthase (BioB) | Biotin | Donates a sulfur atom from a [2Fe-2S] cluster. researchgate.net | The cluster is sacrificially cleaved to insert sulfur into dethiobiotin. asm.org |
| Lipoyl Synthase (LipA) | Lipoic Acid | Donates two sulfur atoms from [4Fe-4S] clusters. nih.govacs.org | The clusters are consumed to insert sulfur into an octanoyl precursor. nih.gov |
Structural and Stabilizing Functions of Iron-Sulfur Clusters
In addition to their catalytic and redox activities, iron-sulfur clusters perform critical structural roles in a variety of proteins. preprints.orgbirzeit.edu In these instances, the clusters are often redox-inactive and serve to maintain the protein's correct three-dimensional shape and integrity. wikipedia.org
Maintenance of Protein Conformation and Fold Integrity
The presence of an iron-sulfur cluster can be indispensable for the proper folding and conformational stability of a protein. mdpi.complos.org The coordination of the cluster by amino acid residues, typically cysteines, acts as a crucial anchor, organizing the polypeptide chain into its correct tertiary structure. nih.gov The removal or mutation of the cysteine ligands often leads to a partially or completely unfolded, unstable, and non-functional protein. plos.org
For example, DNA repair enzymes such as endonuclease III and MutY contain [4Fe-4S] clusters that were long thought to have a purely structural role. nih.govwikipedia.org Similarly, studies on the antiviral protein viperin, which contains a conserved CX3CX2C motif, have shown that its Fe-S cluster is vital for its conformational stability. plos.org Computational models and biophysical experiments demonstrated that mutating the cysteine residues involved in cluster coordination results in a partially unfolded and aggregation-prone protein, indicating the cluster's importance in maintaining the correct fold. plos.org
Role in Assembly and Stability of Multi-Protein Complexes
Iron-sulfur clusters can also be integral to the formation and stability of large, multi-subunit protein complexes. oup.com The biogenesis of these clusters and their insertion into protein subunits is a highly regulated process involving dedicated machinery. oup.com
Within multi-protein assemblies, Fe-S clusters can act as structural linchpins, stabilizing the interactions between different subunits. An example is found in the mitochondrial ribosome (mitoribosome). The small subunit contains a [2Fe-2S] cluster coordinated by cysteines from two different proteins, mS25 and bS16m. oup.com This cluster is crucial for the stability and structural function of these proteins within the mitoribosome assembly. oup.com The proper assembly of Fe-S clusters into their target proteins is essential; failure to do so can disrupt the formation of entire complexes, such as those involved in oxidative phosphorylation or DNA metabolism. oup.comoup.com
Iron-Sulfur Clusters as Cellular Sensors and Regulatory Modules
The inherent reactivity of iron-sulfur clusters with molecules like oxygen and nitric oxide, and their dependence on iron for assembly, makes them ideal modules for sensing the cellular environment. mdpi.comnih.gov By undergoing changes in their structure or assembly state, Fe-S cluster-containing proteins can regulate gene expression and metabolic pathways in response to fluctuating cellular conditions. mdpi.comwikipedia.org
Sensing of Cellular Iron Levels and Iron Homeostasis Regulation
Iron-sulfur clusters play a central role in regulating cellular iron homeostasis, ensuring that the cell maintains an adequate supply of this essential nutrient while avoiding its potential toxicity. mdpi.comnih.gov This regulation is mediated by iron-responsive proteins that use an Fe-S cluster to sense iron availability. mdpi.comacs.org
In mammals, the key protein in this process is Iron Regulatory Protein 1 (IRP1). nih.gov IRP1 is a bifunctional protein that can exist in two states. nih.gov When cellular iron levels are high, IRP1 assembles a [4Fe-4S] cluster and functions as a cytosolic aconitase, an enzyme in the citric acid cycle. researchgate.netbirzeit.edu However, when iron levels are low, the cluster is not assembled or is lost. nih.govacs.org In this apo-protein form, IRP1 undergoes a conformational change that allows it to bind to specific RNA sequences called iron-responsive elements (IREs). mdpi.comnih.gov This binding activity post-transcriptionally regulates the expression of proteins involved in iron uptake, storage, and utilization, thereby restoring iron homeostasis. nih.govacs.org This "Fe-S switch" mechanism allows the cell to directly sense its iron status and mount an appropriate response. nih.gov
Similar iron-sensing strategies involving Fe-S cluster proteins, such as IscR and FNR in bacteria and Aft1 in yeast, are found across all domains of life, highlighting the ancient and fundamental role of these cofactors in metabolic regulation. mdpi.com
| Regulatory Protein | Organism/System | Cluster State (High Iron) | Cluster State (Low Iron) | Regulatory Action |
| IRP1 (Aconitase) | Mammals | [4Fe-4S] cluster bound; functions as aconitase. researchgate.net | Apo-protein (no cluster); binds to IREs on mRNA. nih.gov | Stabilizes transferrin receptor mRNA (iron uptake) and represses ferritin mRNA translation (iron storage). nih.govacs.org |
| IscR | Bacteria | [2Fe-2S] cluster bound. | Apo-protein. | Regulates transcription of genes for Fe-S cluster biogenesis and iron homeostasis. mdpi.comfrontiersin.org |
| Aft1 | Yeast | Fe-S cluster assembly is favored. mdpi.com | Fe-S cluster incorporation is disfavored. mdpi.com | Acts as a transcription factor to regulate the yeast iron regulon. mdpi.comnih.gov |
Oxygen and Nitric Oxide Sensing Mechanisms
Iron-sulfur (Fe-S) clusters are exquisitely sensitive to their environment, a property that biological systems have harnessed for sensing gaseous molecules like oxygen (O₂) and nitric oxide (NO). nih.govnih.gov This reactivity allows certain proteins to function as molecular switches, altering gene expression in response to changes in the availability of these gases. nih.govresearchgate.net
A classic example of an O₂-sensing Fe-S protein is the Fumarate and Nitrate (B79036) Reductase regulator (FNR) in Escherichia coli. nih.gov Under anaerobic conditions, FNR contains a [4Fe-4S]²⁺ cluster, which promotes the dimerization of the protein. nih.govoup.com This dimeric form is active and binds to specific DNA sequences to regulate the transcription of genes involved in anaerobic respiration. nih.gov When exposed to O₂, the [4Fe-4S]²⁺ cluster is labile and undergoes a conversion, first to a [3Fe-4S]¹⁺ intermediate and ultimately to a [2Fe-2S]²⁺ cluster. nih.govoup.com This conversion leads to the monomerization of the FNR protein, causing it to lose its DNA-binding ability and thus switching off the expression of anaerobic genes. nih.govoup.com
Similarly, the regulator RirA utilizes its [4Fe-4S] cluster to sense both iron and O₂. The primary sensing mechanism involves the O₂-independent, reversible dissociation of a ferrous ion (Fe²⁺) from the [4Fe-4S]²⁺ cluster to form a [3Fe-4S]⁰ cluster. elifesciences.org The presence of O₂ enhances the degradation of the cluster by oxidizing this intermediate, providing a mechanism for sensing oxygen levels. elifesciences.org
Nitric oxide, a key signaling molecule and a component of nitrosative stress, also reacts readily with Fe-S clusters. nih.govrsc.org The interaction of NO with Fe-S proteins, such as FNR and members of the WhiB-like (Wbl) family, leads to the formation of dinitrosyl-iron complexes (DNICs). nih.govlsu.edu This nitrosylation of the cluster disrupts its structure and function, thereby altering the protein's regulatory activity. nih.gov This chemical reactivity forms the basis for NO sensing, allowing cells to mount a response to nitrosative stress. nih.govresearchgate.net
Redox-Dependent Signaling and Oxidative Stress Response
The ability of iron ions in Fe-S clusters to exist in multiple oxidation states (Fe²⁺ and Fe³⁺) makes them ideal cofactors for sensing and responding to the cellular redox environment. mdpi.compreprints.org Changes in the levels of reactive oxygen species (ROS), or oxidative stress, can directly impact the integrity and redox state of Fe-S clusters, which in turn modulates the function of their host proteins to initiate a protective response. mdpi.comnih.gov
The SoxR protein in bacteria is a well-characterized example of a redox-sensing transcription factor. nih.gov It contains a [2Fe-2S] cluster that can be reversibly oxidized and reduced. nih.gov Under normal conditions, the cluster is in its reduced [2Fe-2S]¹⁺ state, and SoxR is inactive. However, upon exposure to superoxide (B77818) or other redox-cycling compounds, the cluster is oxidized to the [2Fe-2S]²⁺ state. nih.govnih.gov This oxidation induces a conformational change in the protein that activates its ability to stimulate transcription of genes involved in the oxidative stress response, without the protein dissociating from the DNA. nih.gov This demonstrates a direct allosteric mechanism linking the redox state of an Fe-S cluster to gene expression. nih.gov
Fe-S clusters in some DNA repair enzymes, like DNA glycosylases, are also proposed to act as redox sensors to detect DNA damage. mdpi.comcaltech.edu The theory of DNA-mediated charge transport suggests that the redox state of the Fe-S cluster can be modulated by the integrity of the DNA duplex it is scanning. caltech.edu A lesion in the DNA can interrupt this charge transfer, signaling the location of damage to the repair enzyme. frontiersin.org
Transcriptional and Post-Transcriptional Gene Regulation via Cluster Status
The assembly and insertion of an Fe-S cluster can act as a switch that controls the function of regulatory proteins, thereby influencing gene expression at both the transcriptional (synthesis of RNA from a DNA template) and post-transcriptional (modification of RNA after transcription) levels. nih.gov
A primary example of post-transcriptional regulation is mediated by Iron Regulatory Protein 1 (IRP1), which is also the cytosolic enzyme aconitase. mdpi.com When cellular iron levels are sufficient, IRP1 assembles a [4Fe-4S] cluster and functions as an active aconitase. mdpi.com However, in iron-deficient conditions, the cluster is not assembled, and the apo-protein (IRP1 without the cluster) adopts a different conformation. researchgate.net This apo-form of IRP1 binds to specific stem-loop structures in messenger RNAs (mRNAs) called iron-responsive elements (IREs). This binding either inhibits the translation of proteins involved in iron storage (like ferritin) or stabilizes the mRNA of proteins involved in iron uptake (like the transferrin receptor), thus orchestrating the cellular response to low iron. mdpi.com
At the transcriptional level, the E. coli protein IscR regulates the expression of genes for Fe-S cluster biosynthesis. pnas.org IscR is a transcription factor that can itself bind a [2Fe-2S] cluster. pnas.org The status of this cluster—whether it is present or absent—determines which gene promoters IscR binds to. When the cluster is present (holo-IscR), it represses the transcription of the isc operon, which encodes the primary Fe-S cluster assembly machinery. When the cell's demand for Fe-S clusters is high or the biogenesis machinery is impaired, IscR exists as an apo-protein. This cluster-less form recognizes a different set of DNA sequences, leading to the activation of genes for alternative Fe-S biogenesis pathways and other stress-response proteins. pnas.org
| Regulatory Protein | Fe-S Cluster | Sensing/Regulatory Role | Mechanism of Action |
| FNR | [4Fe-4S] | Oxygen sensing | Cluster converts to [2Fe-2S] in O₂, causing monomerization and loss of DNA binding. nih.govoup.com |
| SoxR | [2Fe-2S] | Oxidative stress sensing | Cluster oxidation activates transcriptional regulation of defense genes. nih.govnih.gov |
| IRP1/Aconitase | [4Fe-4S] | Iron sensing | Absence of cluster in low iron allows binding to IREs, regulating mRNA translation/stability. mdpi.com |
| IscR | [2Fe-2S] | Fe-S cluster status sensing | Cluster presence/absence dictates DNA binding specificity to regulate biogenesis genes. pnas.org |
Involvement of Iron-Sulfur Clusters in Nucleic Acid Metabolism
Iron-sulfur clusters are essential cofactors for a surprising number of proteins that act upon DNA and RNA. nih.govmdpi.com Their roles in these processes are critical for maintaining the integrity of the genome. preprints.org Defects in the biogenesis of these clusters lead to DNA damage and genome instability. preprints.org The clusters are found in key enzymes involved in copying and maintaining the genetic code, including DNA polymerases, primases, helicases, and glycosylases. mdpi.compreprints.org
DNA Replication and Polymerase Activity
The faithful replication of the genome is a fundamental process carried out by DNA polymerases. In eukaryotes, the replicative DNA polymerases α, δ, and ε, as well as the translesion synthesis polymerase ζ, all contain [4Fe-4S] clusters. frontiersin.orgnih.gov These clusters are crucial for the stability and proper functioning of the polymerase complexes. nih.govlife-science-alliance.org For instance, in human DNA polymerase δ, the Fe-S cluster is located in the C-terminal domain of the catalytic subunit but influences both the polymerase and the proofreading exonuclease activities. life-science-alliance.org Loss of the cluster impairs the enzyme's ability to bind double-stranded DNA and reduces its fidelity. life-science-alliance.org
The DNA primase, which synthesizes the short RNA primers required to initiate DNA replication, also contains a [4Fe-4S] cluster. frontiersin.orgnih.gov This cluster is buried within the protein, suggesting a primary structural role in ensuring the correct folding and stability of the enzyme. nih.gov However, there is growing evidence that these clusters may also have regulatory functions. It has been proposed that the redox state of the Fe-S cluster in polymerases and primase could act as a switch, potentially modulating the speed of DNA synthesis in response to replication stress or DNA damage. mdpi.compreprints.org For example, oxidation of the cluster might slow down the polymerase, allowing time for DNA repair mechanisms to act. preprints.org
DNA Repair Pathways (e.g., Helicases, Glycosylases, DNA Polymerases, DNA Primase)
Maintaining genomic stability requires a host of DNA repair pathways to correct damage arising from both endogenous and environmental sources. Fe-S clusters are found in crucial enzymes across multiple repair pathways, including base excision repair (BER) and nucleotide excision repair (NER). mdpi.combirzeit.edu
DNA Helicases: Several DNA helicases, which are motor proteins that unwind DNA, utilize Fe-S clusters. frontiersin.org Members of the XPD/Rad3 family of helicases, such as XPD, FANCJ, ChlR1, and RTEL1, all contain a [4Fe-4S] cluster. mdpi.com In XPD, a component of the TFIIH complex essential for NER, the cluster is critical for its helicase activity and its role in sensing DNA damage. birzeit.edu The cluster is positioned near the site where the DNA strands are separated, potentially acting as a "pin" to facilitate unwinding and scan for damage. birzeit.edu
DNA Glycosylases: In the BER pathway, DNA glycosylases are responsible for finding and removing damaged or mismatched bases. The BER enzymes MUTYH and NTHL1 in humans, and their bacterial homologs like EndoIII and MutY, contain a [4Fe-4S] cluster. mdpi.comcaltech.edu Initially thought to be purely structural, these clusters are now known to be essential for the enzymes' ability to bind DNA and efficiently locate lesions. preprints.org Electrochemical studies have shown that oxidation of the cluster in bacterial glycosylases increases their affinity for DNA, supporting the model of redox-dependent damage searching. preprints.orgcaltech.edu
DNA Polymerases and Primase: As mentioned in the context of replication, Fe-S cluster-containing DNA polymerases (δ, ε, ζ) and primase are also integral to DNA repair processes, such as filling the gaps created during BER and NER. caltech.edufrontiersin.org Their stability and activity, conferred by the Fe-S cluster, are therefore essential for the completion of these repair pathways. mdpi.com
| Protein Family | Example Proteins | Fe-S Cluster | Function in DNA Repair |
| DNA Helicases | XPD, FANCJ, RTEL1 | [4Fe-4S] | Unwind DNA to allow repair, damage sensing. mdpi.combirzeit.edu |
| DNA Glycosylases | MUTYH, NTHL1, EndoIII | [4Fe-4S] | Recognize and remove damaged bases (BER). mdpi.comcaltech.edu |
| DNA Polymerases | Pol δ, Pol ε, Pol ζ | [4Fe-4S] | Synthesize DNA to fill gaps during repair. frontiersin.orgmdpi.com |
| DNA Primase | Primase (PRI2 subunit) | [4Fe-4S] | Primer synthesis for repair-related DNA synthesis. frontiersin.orgnih.gov |
Telomere Maintenance
Telomeres are protective structures at the ends of linear chromosomes that are crucial for genome stability. Their maintenance is essential to prevent chromosome degradation and fusion. nih.gov The helicase RTEL1 (Regulator of Telomere Length 1) is a key protein in this process, and it contains an essential [4Fe-4S] cluster. frontiersin.orgbiologists.com
Transcription and RNA Metabolism
Iron-sulfur clusters are integral to the machinery that governs gene expression, from the transcription of DNA into RNA to the subsequent processing and modification of RNA molecules. mdpi.comresearchgate.net Their involvement highlights a sophisticated mechanism of cellular regulation where the status of a labile Fe-S cluster can dictate the activity of key enzymes and transcription factors in response to environmental cues. mtroyal.ca
Fe-S proteins are found as subunits in essential transcriptional and RNA processing complexes, including RNA polymerase III, transcription factor IIH (TFIIH), and the elongator complex. mdpi.compreprints.org In bacteria, transcription factors like FNR (Fumarate and Nitrate Reductase regulator) utilize an Fe-S cluster to sense oxygen levels. In anaerobic conditions, FNR contains a [4Fe-4S] cluster, enabling it to bind DNA and regulate the transcription of genes involved in anaerobic metabolism. oup.com The presence of oxygen leads to the conversion of this cluster into a [2Fe-2S] form, causing the protein to transition to a monomeric state with reduced DNA-binding affinity. oup.com Another example is the IscR regulator, which contains a [2Fe-2S] cluster and controls the expression of genes for Fe-S cluster biogenesis. plos.orgpnas.org
In eukaryotes, while direct iron-sensing transcription factors like those in bacteria have not been described in mammals, the principle of Fe-S clusters as regulatory modules is conserved. preprints.org For instance, in yeast, the transcription factor Yap5 is activated in response to high iron conditions, a process dependent on mitochondrial Fe-S cluster synthesis. nih.gov
Beyond transcription initiation, Fe-S clusters are crucial for RNA modification. Certain RNA-modifying enzymes utilize these clusters for their catalytic activities. mdpi.comresearchgate.net For example, some tRNA-modifying enzymes, which are essential for the correct decoding of mRNA during protein synthesis, contain Fe-S clusters. researchgate.netmdpi.com These modifications ensure the structural stability of tRNA and the accuracy of translation. mdpi.com The SARS-CoV-2 RNA-dependent RNA polymerase (RdRp-nsp12) and RNA helicase (nsp13) have also been found to contain essential Fe-S clusters, highlighting their importance in viral replication and transcription. preprints.org
Table 1: Iron-Sulfur Proteins in Transcription and RNA Metabolism
| Protein/Complex | Organism/System | Fe-S Cluster Type | Function |
|---|---|---|---|
| FNR | Bacteria | [4Fe-4S] / [2Fe-2S] | Senses oxygen levels to regulate gene transcription for anaerobic metabolism. oup.com |
| IscR | Bacteria | [2Fe-2S] | Regulates the transcription of genes involved in Fe-S cluster biogenesis. plos.orgpnas.org |
| Transcription Factor IIH (TFIIH) | Eukaryotes | [4Fe-4S] (in XPD subunit) | Essential for both nucleotide excision repair and transcription initiation. birzeit.edumdpi.com |
| RNA Polymerase I, II, and III | Eukaryotes | [4Fe-4S] | The RPB5, RPB9, RPC5, and RPC9 subunits contain Fe-S clusters, suggesting a structural or regulatory role. mdpi.com |
| Elongator Complex | Eukaryotes | [4Fe-4S] | Involved in the elongation phase of transcription. mdpi.com |
| Yap5 | Yeast | Dependent on Fe-S cluster synthesis | Transcription factor that responds to high iron conditions. nih.gov |
| tRNA-modifying enzymes | Various | [4Fe-4S] | Catalyze modifications to tRNA, ensuring translational fidelity. researchgate.netmdpi.com |
| SARS-CoV-2 RdRp (nsp12) & Helicase (nsp13) | Virus | [4Fe-4S] | Essential for viral genome replication and transcription. preprints.org |
DNA Charge Transport and Genomic Integrity
The maintenance of genomic integrity is paramount for cellular life, and iron-sulfur clusters play a surprising and critical role in this process, particularly through a mechanism known as DNA-mediated charge transport (CT). frontiersin.orgnih.gov A growing number of DNA processing enzymes, including DNA polymerases, helicases, and glycosylases, have been identified as Fe-S proteins, challenging the long-held belief that these redox-active cofactors would be excluded from the vicinity of DNA due to their potential to cause oxidative damage. researchgate.netnih.gov
The DNA charge transport hypothesis posits that the DNA double helix can act as a "molecular wire," allowing for the transfer of electrons over long distances through the stacked π-orbitals of its base pairs. birzeit.edufrontiersin.org DNA repair proteins containing [4Fe-4S] clusters can utilize this phenomenon to scan the genome for damage. oup.combirzeit.edu A disruption in the base pair stack, such as that caused by a lesion or mismatch, impedes DNA CT. frontiersin.org This interruption can signal the location of the damage to the repair machinery.
The mechanism is thought to involve the redox state of the Fe-S cluster influencing the protein's affinity for DNA. For many DNA repair enzymes, the cluster in its oxidized [4Fe-4S]³⁺ state binds DNA with significantly higher affinity than in its reduced [4Fe-4S]²⁺ state. frontiersin.orgacs.org One proposed model suggests that a repair enzyme first binds to DNA, which can activate its cluster for redox chemistry. caltech.edu An oxidative event can oxidize the cluster to the high-affinity [4Fe-4S]³⁺ state, causing the protein to bind tightly and scan the DNA. caltech.edu This electron can travel via DNA CT to another distant, DNA-bound repair protein, reducing its cluster to the low-affinity [4Fe-4S]²⁺ state and promoting its dissociation to scan another DNA region. oup.comacs.org If the CT pathway between two such proteins is interrupted by DNA damage, the second protein remains bound, localizing the search for the lesion. oup.com
This DNA-mediated signaling provides a mechanism for long-range communication between DNA repair proteins, allowing for efficient surveillance of the genome. nih.govresearchgate.net Key proteins in base excision repair (BER) and nucleotide excision repair (NER) rely on this system. For example, DNA glycosylases like Endonuclease III (EndoIII) and MUTYH, which locate and remove damaged bases, contain [4Fe-4S] clusters essential for this damage recognition process. frontiersin.orgnih.gov Similarly, the XPD helicase, a component of the TFIIH complex, uses its Fe-S cluster to sense DNA damage as it unwinds the helix. birzeit.educaltech.edu Replicative DNA polymerases and the DNA primase small subunit (PRIM2) also contain Fe-S clusters, where the redox state can regulate DNA binding, suggesting that DNA CT may coordinate the complex processes of DNA replication and repair. mdpi.comfrontiersin.orgcaltech.edu
Table 2: Iron-Sulfur Proteins in DNA Charge Transport and Genomic Integrity
| Protein | Organism/System | Fe-S Cluster Type | Function in Genomic Integrity |
|---|---|---|---|
| Endonuclease III (Nth) | E. coli / Eukaryotes | [4Fe-4S] | A DNA glycosylase that removes oxidized pyrimidines; uses DNA CT to locate damage. frontiersin.orgnih.gov |
| MutY Homolog (MUTYH) | Humans | [4Fe-4S] | An adenine (B156593) DNA glycosylase that removes adenine mispaired with 8-oxoguanine; uses DNA CT for damage recognition. frontiersin.orgjst.go.jp |
| XPD/ERCC2 Helicase | Eukaryotes | [4Fe-4S] | A component of TFIIH involved in NER; unwinds DNA and senses damage via its cluster. birzeit.educaltech.edu |
| DinG Helicase | E. coli | [4Fe-4S] | An ATP-dependent helicase that repairs R-loops; participates in DNA CT signaling with other repair proteins. nih.gov |
| DNA Polymerases (α, δ, ε, ζ) | Eukaryotes | [4Fe-4S] | Essential for DNA replication and repair; cluster is crucial for function. frontiersin.orgjst.go.jp |
| DNA Primase (PRIM2 subunit) | Eukaryotes | [4Fe-4S] | Synthesizes RNA primers for DNA replication; cluster redox state modulates DNA binding. mdpi.comfrontiersin.org |
| Dna2 Helicase/Nuclease | Eukaryotes | [4Fe-4S] | Involved in Okazaki fragment processing; cluster is essential for nuclease activity and DNA binding. frontiersin.orgcaltech.edu |
| RTEL1 Helicase | Humans | [4Fe-4S] | Functions in telomere maintenance and DNA repair. mdpi.com |
Biogenesis and Maturation Pathways of Iron Sulfur Clusters
General Principles of De Novo Iron-Sulfur Cluster Assembly
The de novo synthesis of iron-sulfur (Fe-S) clusters is a multi-step process that is fundamental across virtually all domains of life. It involves the coordinated action of a suite of proteins that mobilize and bring together the constituent iron and sulfur atoms, assemble them into a cluster on a temporary platform, and finally transfer the mature cluster to its destination apoprotein.
Mobilization of Iron and Sulfur Precursors
The biogenesis of Fe-S clusters begins with the acquisition of iron and sulfur. The precise identity of the iron donor for mitochondrial Fe-S cluster assembly remains a topic of ongoing research, though the mitochondrial protein frataxin is thought to play a key role in this process, potentially acting as an iron chaperone. nih.govnih.gov
The source of sulfur is well-established to be the amino acid L-cysteine. nih.gov An enzyme known as cysteine desulfurase catalyzes the removal of sulfur from L-cysteine. plos.org This reaction produces alanine (B10760859) and a persulfide intermediate, where the sulfur atom is transiently bound to a conserved cysteine residue on the desulfurase enzyme. plos.org This enzymatic step is critical as it provides the reactive sulfur required for cluster formation while avoiding the release of toxic free sulfide (B99878) into the cell. embopress.org
Scaffold Proteins for Cluster Assembly
Once mobilized, iron and sulfur ions are not left to spontaneously assemble. Instead, they are brought together on a dedicated scaffold protein. mdpi.com In the mitochondrial ISC pathway, the primary scaffold protein is known as ISCU (or Isu in yeast). embopress.orgmdpi.com These scaffold proteins provide a template for the step-by-step construction of the Fe-S cluster. mdpi.com They contain highly conserved cysteine residues that act as ligands, coordinating the iron and sulfur atoms and facilitating their assembly into a stable cluster, typically beginning with a [2Fe-2S] form. mdpi.com The scaffold protein exists in both disordered and structured conformations, a dynamic feature that is believed to be crucial for the assembly process. acs.org
Cluster Transfer to Client Apoproteins
Following its assembly on the scaffold protein, the newly formed Fe-S cluster must be delivered to a variety of "client" apoproteins, which are proteins that require the cluster for their function but cannot synthesize it themselves. This transfer is not a passive process but is actively facilitated by a dedicated set of proteins, including molecular chaperones and co-chaperones. acs.org
In eukaryotes, a specialized chaperone system, including HSPA9 (also known as Mortalin) and its co-chaperone HSC20 (HSCB in humans), recognizes the cluster-loaded scaffold protein. nih.govnih.gov This chaperone system utilizes the energy from ATP hydrolysis to induce conformational changes in the scaffold protein, which facilitates the release of the Fe-S cluster. nih.gov The cluster is then transferred to the final recipient apoprotein, sometimes via intermediate carrier proteins. acs.org This ensures the efficient and targeted delivery of the Fe-S cluster to the correct cellular machinery.
Mitochondrial Iron-Sulfur Cluster (ISC) Assembly System
The mitochondria are the primary site of Fe-S cluster biogenesis in eukaryotic cells. nih.gov The machinery responsible for this process, known as the Iron-Sulfur Cluster (ISC) assembly system, is highly conserved from bacteria to humans and is composed of a core set of proteins that carry out the de novo synthesis of these essential cofactors. plos.orgmdpi.com
Core Components and Their Enzymatic Activities
The mitochondrial ISC assembly machinery is a multi-protein complex with distinct roles for each component. The core components include:
Cysteine Desulfurases (NFS1): As the sulfur donor, NFS1 is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme that catalyzes the desulfurization of L-cysteine. plos.orgfrontiersin.org In humans, NFS1 forms a stable complex with accessory proteins ISD11 (also known as LYRM4) and ACP (Acyl Carrier Protein), which are essential for its stability and activity. mdpi.comfrontiersin.org
Scaffold Proteins (ISCU): This protein provides the platform for the initial assembly of a [2Fe-2S] cluster. mdpi.commdpi.com It possesses conserved cysteine residues that are critical for coordinating the iron and sulfur atoms during cluster formation. mdpi.com
Chaperones (HSPA9/HSC20): This chaperone/co-chaperone pair is crucial for the transfer of the newly synthesized Fe-S cluster from the ISCU scaffold to recipient proteins. nih.govnih.gov HSPA9 is a member of the Hsp70 family and works in concert with the J-protein co-chaperone HSC20. nih.gov
Ferredoxins (FDX2): The assembly of the Fe-S cluster is a reductive process that requires a source of electrons. In human mitochondria, ferredoxin 2 (FDX2), a [2Fe-2S] protein itself, serves as the primary electron donor. nih.govuniprot.org It receives electrons from NADPH via a ferredoxin reductase. mdpi.com While human mitochondria also contain ferredoxin 1 (FDX1), FDX2 is considered the principal ferredoxin for de novo Fe-S cluster biogenesis. nih.govresearchgate.net
Frataxin (FXN): The precise function of frataxin has been a subject of intense study. Current evidence suggests it acts as an allosteric activator of the ISC complex. nih.gov It is believed to facilitate the sulfur transfer from NFS1 to ISCU and may also play a role in iron delivery or sensing. acs.orgfrontiersin.org
| Compound Name | Function in Fe-S Cluster Biogenesis |
| L-cysteine | Primary source of sulfur atoms. |
| NFS1 | Cysteine desulfurase; mobilizes sulfur from L-cysteine. |
| ISD11 (LYRM4) | Stabilizes and activates NFS1. |
| ACP | Acyl Carrier Protein; part of the stable complex with NFS1 and ISD11. |
| ISCU | Scaffold protein for de novo [2Fe-2S] cluster assembly. |
| HSPA9 (Mortalin) | Chaperone that facilitates cluster transfer from ISCU. |
| HSC20 (HSCB) | Co-chaperone that works with HSPA9. |
| FDX2 | Ferredoxin; provides electrons for the reductive assembly of the cluster. |
| Frataxin (FXN) | Allosteric activator; facilitates sulfur transfer and may be involved in iron delivery. |
Molecular Mechanisms of Cluster Formation on Mitochondrial Scaffolds
The de novo synthesis of a [2Fe-2S] cluster on the mitochondrial scaffold protein ISCU is a highly orchestrated process. It begins with the NFS1/ISD11/ACP complex catalyzing the conversion of L-cysteine to L-alanine, leaving a persulfide group on a specific cysteine residue of NFS1. acs.org
The mechanism of how iron is delivered to the scaffold is not fully elucidated, but it is a prerequisite for efficient sulfur transfer. nih.gov Frataxin is thought to play a crucial role in this phase, potentially by promoting the interaction between the sulfur-donating NFS1 complex and the iron-loaded ISCU scaffold. acs.orgfrontiersin.org The binding of frataxin appears to stimulate the desulfurase activity of NFS1 and facilitate the transfer of the persulfide sulfur to a conserved cysteine on ISCU. acs.org
Once both iron and sulfur are present on the ISCU scaffold, the formation of the [2Fe-2S] cluster proceeds. This step requires two electrons, which are supplied by the ferredoxin FDX2. uniprot.orgmdpi.com FDX2 reduces the persulfide sulfur (S^0^) to sulfide (S^2-^), enabling its incorporation with two ferrous iron ions (Fe^2+^) to form the [2Fe-2S]^2+^ cluster coordinated by the cysteine residues of ISCU. uniprot.orgmdpi.com
Recent studies using native mass spectrometry have suggested a potential sequence of events where ISCU first binds iron, which then accelerates the transfer of sulfur from NFS1. nih.gov This leads to the formation of intermediate species on ISCU before the final, stable [2Fe-2S] cluster is assembled. nih.gov Following its formation, the cluster-loaded ISCU is recognized by the HSPA9/HSC20 chaperone system, which mediates its transfer to downstream acceptor proteins, thus completing this vital biosynthetic pathway. mdpi.comuniprot.org
Mitochondrial ISC Pathway Intermediates and Donor Proteins
The biogenesis of Fe-S clusters within mitochondria is a foundational process for all cellular compartments in eukaryotes. frontiersin.org The pathway involves a series of protein intermediates and donors that facilitate the assembly and transfer of these vital cofactors.
The initial step involves the de novo synthesis of a [2Fe-2S] cluster on a scaffold protein, ISCU. nih.gov In mammals, this scaffold is specifically ISCU2. frontiersin.orgmdpi.com The sulfur required for this process is provided by the cysteine desulfurase NFS1, which forms a stable complex with ISD11 and Acyl Carrier Protein (ACP). frontiersin.orgmdpi.com The activity of NFS1 is thought to be regulated by Frataxin (FXN). frontiersin.org Electrons necessary for the reduction process are donated by ferredoxin 2 (FDX2) via the ferredoxin reductase (FDXR)–NADPH pathway. mdpi.compnas.org
Once assembled on ISCU2, the [2Fe-2S] cluster is transferred to the monothiol glutaredoxin 5 (GLRX5). pnas.org GLRX5 then acts as a key cluster donor, transferring the [2Fe-2S] cluster to recipient apoproteins for the maturation of [2Fe-2S] proteins. pnas.org
For the assembly of [4Fe-4S] clusters, a more complex process ensues. GLRX5 again serves as the initial donor, transferring a [2Fe-2S] cluster to a protein complex consisting of ISCA1 and ISCA2. pnas.org The formation of a [4Fe-4S] cluster from two [2Fe-2S] clusters is a reductive fusion event that requires a continuous flow of electrons from the reduced ferredoxin FDX2. pnas.org The protein IBA57 is also involved in this maturation step. pnas.org
The table below summarizes the key protein intermediates and donors in the mitochondrial ISC pathway.
| Protein | Function | References |
| NFS1 | Cysteine desulfurase; provides sulfur from cysteine. | frontiersin.orgmdpi.com |
| ISD11 | Forms a complex with NFS1 and ACP to stabilize it. | frontiersin.orgmdpi.com |
| ACP (Acyl Carrier Protein) | Component of the core NFS1 complex. | frontiersin.orgmdpi.com |
| ISCU2 | Scaffold protein where the initial [2Fe-2S] cluster is assembled. | frontiersin.orgmdpi.com |
| FXN (Frataxin) | Regulates the activity of NFS1. | frontiersin.orgmdpi.com |
| FDX2 (Ferredoxin 2) | Electron donor for cluster assembly. | mdpi.compnas.org |
| FDXR (Ferredoxin Reductase) | Reduces FDX2 using NADPH. | mdpi.comnih.gov |
| GLRX5 (Glutaredoxin 5) | Accepts [2Fe-2S] cluster from ISCU2 and acts as a donor to other proteins. | pnas.org |
| ISCA1/ISCA2 | Accept [2Fe-2S] clusters from GLRX5 for [4Fe-4S] cluster assembly. | pnas.org |
| IBA57 | Involved in the maturation of [4Fe-4S] clusters. | pnas.org |
Sulfur Utilization Factor (SUF) System
The SUF system is another major pathway for Fe-S cluster biogenesis, found in bacteria, archaea, and the plastids of eukaryotes. researchgate.netnih.govebi.ac.uk It is often considered the more ancient of the assembly systems. mdpi.com
In the model organism Escherichia coli, the SUF system is encoded by the sufABCDSE operon. jmb.or.kr The pathway can be broken down into distinct functional steps:
Sulfur Mobilization: The process begins with the cysteine desulfurase, SufS, a pyridoxal 5'-phosphate (PLP)-dependent enzyme. mdpi.comnih.gov SufS catalyzes the removal of sulfur from cysteine, forming a persulfide on a conserved cysteine residue. mdpi.com The efficiency of this reaction is dramatically increased by a sulfur shuttle protein, either SufE or SufU. nih.govplos.org SufE accepts the persulfide from SufS and transfers it to the scaffold complex. nih.govplos.org
Scaffold for Cluster Assembly: The core of the assembly machinery is the SufBC₂D complex. mdpi.com SufB acts as the primary scaffold protein where the Fe-S cluster is transiently assembled. nih.gov SufC is an ATPase that provides the energy for the process, and its interaction with SufB is crucial. jmb.or.kracs.org SufD, which shares homology with SufB, also interacts with SufC and is thought to play a role in iron acquisition or cluster stability. acs.org
Cluster Transfer: Once assembled on the SufB scaffold, the Fe-S cluster is transferred to A-type carrier (ATC) proteins like SufA for delivery to final apoprotein targets. nih.govnih.gov
The components of the E. coli SUF pathway are detailed in the table below.
| Protein | Function | References |
| SufS | Cysteine desulfurase; mobilizes sulfur from cysteine. | mdpi.comnih.gov |
| SufE | Sulfur shuttle protein; enhances SufS activity and transfers persulfide. | nih.govplos.org |
| SufB | Scaffold protein for Fe-S cluster assembly. | nih.gov |
| SufC | ATPase; provides energy for the assembly process. | jmb.or.kracs.org |
| SufD | Component of the scaffold complex; interacts with SufC. | jmb.or.kracs.org |
| SufA | A-type carrier protein; transfers the cluster to target proteins. | nih.govjmb.or.kr |
In many bacteria, including E. coli, the SUF system is not the primary "housekeeping" pathway for Fe-S cluster biogenesis under normal conditions. asm.orgasm.org Instead, its expression and activity are significantly upregulated under conditions of oxidative stress and iron limitation. researchgate.netjmb.or.kr
Oxidative Stress: The ISC system is sensitive to oxidative damage. Reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) can inactivate the ISC machinery, likely by oxidizing the Fe-S clusters on the IscU scaffold. nih.gov The SUF pathway, in contrast, is more resistant to such damage. jmb.or.krnih.gov For instance, the [2Fe-2S] cluster on SufB is more stable and resistant to H₂O₂ and O₂ than its counterpart on IscU, a resistance that is further enhanced when SufB is part of the SufBC₂D complex. nih.gov The active site of SufE is also sequestered, protecting it from oxidative damage. nih.gov
Iron Starvation: The SUF system appears to be more efficient at acquiring iron under conditions of scarcity. jmb.or.kr In E. coli, iron starvation leads to increased expression of the small RNA RyhB, which represses the ISC system, making the SUF pathway predominant. jmb.or.kr
Regulation of the suf operon is complex. In E. coli, under stress conditions, the transcription factor IscR (in its apoprotein form) activates the suf operon. jmb.or.krnih.gov The OxyR regulator also plays a role in activating the suf operon during oxidative stress. jmb.or.krnih.gov
The ISC and SUF systems represent two distinct, yet sometimes functionally overlapping, solutions to the essential task of Fe-S cluster assembly.
| Feature | ISC System (E. coli) | SUF System (E. coli) | References |
| Primary Role | Housekeeping pathway under normal conditions. | Stress-response pathway (oxidative stress, iron limitation). | jmb.or.krasm.orgasm.org |
| Operon | iscRSUA-hscBA-fdx | sufABCDSE | jmb.or.kr |
| Regulation | Repressed by holo-IscR ([2Fe-2S]-bound). | Activated by apo-IscR and OxyR under stress. | jmb.or.krnih.gov |
| Sensitivity to Oxidative Stress | More sensitive; can be inactivated by H₂O₂. | More resistant to oxidative damage. | nih.govnih.gov |
| Efficiency in Iron Limitation | Less efficient. | More efficient. | jmb.or.kr |
| Phylogenetic Distribution | Widespread, but more limited to Proteobacteria in prokaryotes. The mitochondrial system in eukaryotes is of ISC type. | Considered the ancestral and most widespread system in prokaryotes. Present in plant plastids. | mdpi.comjmb.or.kr |
| Substrate Variety | Broader range of substrates. | More restricted in substrate variety. | jmb.or.kr |
While E. coli possesses both systems, many bacteria have only one, most commonly the SUF system. asm.orgnih.gov This highlights the versatility of these pathways. Interestingly, studies have shown that the E. coli SUF system can sustain growth in an ISC-deficient Pseudomonas aeruginosa strain, but it fails to confer resistance to oxidative stress, suggesting that the effectiveness of each system is context-dependent and tied to the specific physiology of the organism. asm.orgnih.gov
Operational Modalities Under Stress Conditions (e.g., Oxidative Stress, Iron Starvation)
Nitrogen Fixation (NIF) System
The NIF system is a highly specialized machinery for Fe-S cluster assembly, primarily dedicated to the maturation of nitrogenase, the complex enzyme that catalyzes biological nitrogen fixation. ebi.ac.uknih.gov
The biosynthesis of nitrogenase is an intricate process requiring the assembly of several complex metal clusters. The NIF system provides the specific components for this task. Key proteins in this system include NifS and NifU. ebi.ac.uk
NifS: A cysteine desulfurase that provides the sulfur for the clusters. nih.gov
NifU: Acts as a scaffold protein for the assembly of the Fe-S clusters destined for nitrogenase. ebi.ac.ukpnas.org
The NIF system is responsible for synthesizing the [Fe₄S₄] cluster that is a crucial part of the Fe protein (dinitrogenase reductase, a NifH homodimer) and for assembling the complex iron-molybdenum cofactor (FeMo-co) on a scaffold like NifEN, which is then inserted into the MoFe protein (dinitrogenase). pnas.orgasm.org
While the ISC and SUF systems are generally responsible for the maturation of a wide range of cellular Fe-S proteins, the NIF system's primary, and often exclusive, role is to build the specific clusters required for a functional nitrogenase. nih.gov In some nitrogen-fixing organisms, the general housekeeping Fe-S cluster biogenesis systems (like SUF) may provide the necessary components for the NIF-specific machinery, demonstrating a degree of interplay between these pathways. plos.org For instance, in Paenibacillus sp. WLY78, the nif gene cluster lacks its own nifS and nifU homologs, suggesting these functions are supplied by the organism's general SUF system. plos.org
Key Proteins and Their Distinct Roles in the SUF Pathway
The Sulfur Utilization (SUF) pathway is a critical system for Fe-S cluster biogenesis, particularly under conditions of iron limitation and oxidative stress. researchgate.netacs.org It is the primary assembly system in many bacteria, archaea, cyanobacteria, and in the plastids of plants. researchgate.netjmb.or.kr The machinery consists of a core set of proteins, each with a specific function in the assembly process.
The process is initiated by a cysteine desulfurase, SufS , which mobilizes sulfur from L-cysteine. acs.orgfrontiersin.org The activity of SufS is often enhanced by an accessory protein, SufE , which accepts the sulfur from SufS, forming a persulfide intermediate, and transfers it to the scaffold complex. plos.orgnih.gov
The core of the assembly machinery is a scaffold complex, which in many organisms is composed of SufB , SufC , and SufD . acs.orgfrontiersin.org SufB functions as the primary scaffold protein where the Fe-S cluster is initially assembled. acs.org SufC is an ATPase that is thought to provide the energy for the assembly and subsequent release of the cluster. acs.orgjmb.or.kr SufD, which shares sequence homology with SufB, is also part of this complex, and while its exact role is still being elucidated, it is believed to be involved in iron trafficking or in stabilizing the complex. acs.orgebi.ac.uk
Once assembled on the scaffold, the Fe-S cluster is transferred to carrier proteins, such as SufA , which then deliver the cluster to its final destination in various apoproteins. frontiersin.orgebi.ac.uk
| Protein | Proposed Function | References |
|---|---|---|
| SufS | Cysteine desulfurase; mobilizes sulfur from L-cysteine. | acs.orgfrontiersin.org |
| SufE | Enhances SufS activity; accepts and transfers sulfur. | plos.orgnih.gov |
| SufB | Primary scaffold protein for Fe-S cluster assembly. | acs.org |
| SufC | ATPase; provides energy for cluster assembly and release. | acs.orgjmb.or.kr |
| SufD | Component of the scaffold complex; potential role in iron trafficking or complex stabilization. | acs.orgebi.ac.uk |
| SufA | Carrier protein; delivers the assembled Fe-S cluster to target apoproteins. | frontiersin.orgebi.ac.uk |
Occurrence in Non-Nitrogen-Fixing Organisms
While the Nitrogen Fixation (NIF) system is specialized for the assembly of nitrogenase in certain bacteria, the SUF system is widespread and is the primary housekeeping Fe-S cluster assembly machinery in a vast range of non-nitrogen-fixing organisms. researchgate.net This includes many species of bacteria and archaea. jmb.or.krresearchgate.net In eukaryotes, the SUF system is found in plastids, the organelles responsible for photosynthesis in plants and algae, where it is essential for the maturation of plastidial Fe-S proteins. researchgate.netbiorxiv.org Cyanobacteria, which are photosynthetic bacteria, also rely on the SUF pathway as their main system for Fe-S cluster biogenesis. frontiersin.org The presence of the SUF pathway in these diverse organisms underscores its ancient origins and fundamental importance in cellular metabolism. researchgate.net In some bacteria, like E. coli, both the SUF and the Iron-Sulfur Cluster (ISC) systems are present, with the SUF system being particularly important under stress conditions. oup.comoup.com
Cytosolic Iron-Sulfur Protein Assembly (CIA) Pathway
The Cytosolic Iron-Sulfur Protein Assembly (CIA) pathway is a specialized machinery found in eukaryotes that is responsible for the maturation of Fe-S proteins located in the cytosol and the nucleus. annualreviews.orgasm.org These proteins are involved in critical cellular functions, including DNA replication and repair, ribosome biogenesis, and telomere maintenance. asm.org
Components of the CIA Machinery and Their Interplay
The CIA pathway involves a dedicated set of proteins that work in a coordinated fashion. In yeast and humans, at least eight core components have been identified: Dre2 (CIAPIN1) , Tah18 (NDOR1) , Nbp35 (NUBP1) , Cfd1 (NUBP2) , Nar1 (CIAO3) , Cia1 (CIAO1) , Cia2 (CIAO2B) , and MMS19 . asm.org
The process is thought to begin with the reduction of an Fe-S cluster on Dre2 by the diflavin reductase Tah18. asm.org Nbp35 and Cfd1 then form a scaffold complex where a transient [4Fe-4S] cluster is assembled. asm.orgreactome.org This initial assembly step is dependent on a sulfur-containing precursor that is exported from the mitochondria. frontiersin.orgnih.gov
The mature Fe-S cluster is then transferred from the scaffold to target apoproteins. This transfer is mediated by a targeting complex that includes Cia1, Cia2, and MMS19. asm.orgpnas.org Nar1, which itself contains two [4Fe-4S] clusters, acts as a carrier protein in this process, associating with the CIA targeting complex to facilitate the delivery of the cluster. biorxiv.orgpnas.org Recent studies have shown that interactions between components like CIAO3 and the scaffold complex can be influenced by cellular iron levels and oxygen tension, suggesting a dynamic regulation of the pathway. nih.gov
| Protein (Yeast/Human) | Function | References |
|---|---|---|
| Dre2/CIAPIN1 | Early-acting Fe-S protein, reduced by Tah18. | asm.org |
| Tah18/NDOR1 | Diflavin reductase; provides electrons for the pathway. | frontiersin.orgasm.org |
| Nbp35/NUBP1 | Component of the scaffold complex for initial cluster assembly. | asm.orgreactome.org |
| Cfd1/NUBP2 | Component of the scaffold complex with Nbp35. | asm.orgreactome.org |
| Nar1/CIAO3 | Fe-S carrier protein; associates with the targeting complex. | biorxiv.orgpnas.org |
| Cia1/CIAO1 | Component of the CIA targeting complex. | asm.orgpnas.org |
| Cia2/CIAO2B | Component of the CIA targeting complex. | asm.orgpnas.org |
| MMS19 | Component of the CIA targeting complex; facilitates cluster transfer. | asm.orgpnas.org |
Mechanism of Cluster Biogenesis and Transfer to Cytosolic/Nuclear Proteins
The biogenesis of cytosolic and nuclear Fe-S clusters via the CIA pathway follows a stepwise process. It begins with the de novo assembly of a [4Fe-4S] cluster on the Nbp35-Cfd1 scaffold complex. reactome.orgnih.gov A key feature of the CIA pathway is its reliance on the mitochondrial ISC machinery for a sulfur-containing precursor. biorxiv.orgnih.gov This precursor is exported from the mitochondria into the cytosol by the ABC transporter Atm1 (ABCB7 in humans). frontiersin.orgpnas.org
Once the [4Fe-4S] cluster is assembled on the scaffold, it is transferred to the Fe-S carrier protein Nar1. pnas.org Nar1 then interacts with the CIA targeting complex (CTC), composed of Cia1, Cia2, and MMS19. pnas.orgnih.gov This complex is responsible for recognizing specific target apoproteins in the cytosol and nucleus and facilitating the insertion of the Fe-S cluster. pnas.org Some client proteins or their adaptors possess a conserved C-terminal tripeptide motif that is recognized by the CTC, ensuring specificity in cluster delivery. pnas.org
Linkage and Dependence on Mitochondrial ISC System
The CIA pathway is not autonomous; it is fundamentally dependent on the mitochondrial Iron-Sulfur Cluster (ISC) machinery. annualreviews.orgasm.org The mitochondrial ISC system is responsible for the biogenesis of all cellular Fe-S proteins, either directly within the mitochondria or by providing an essential precursor for the CIA pathway. frontiersin.organnualreviews.org
The current model suggests that the ISC machinery synthesizes a sulfur-containing compound, the exact nature of which is still under investigation, that is then exported from the mitochondrial matrix to the cytosol. frontiersin.orgnih.gov This export is mediated by the mitochondrial inner membrane ABC transporter Atm1 in yeast (ABCB7 in humans) and the intermembrane space protein Erv1. nih.gov Without this mitochondrial export, the CIA machinery cannot assemble Fe-S clusters on its scaffold proteins, leading to defects in the maturation of cytosolic and nuclear Fe-S proteins. nih.gov This intricate link highlights the central role of mitochondria in cellular iron-sulfur homeostasis. annualreviews.organnualreviews.org
Regulatory Networks Governing Iron-Sulfur Cluster Biogenesis
The biogenesis of iron-sulfur clusters is a tightly regulated process to meet cellular demands while avoiding the toxicity of free iron and sulfur. biorxiv.org The regulatory networks governing this process are complex and involve transcriptional and post-transcriptional mechanisms.
In bacteria like E. coli, the expression of the isc and suf operons is controlled by several transcription factors. oup.comoup.com The iron-sensing regulator Fur represses the suf operon under iron-replete conditions. oup.com The transcription factor IscR, which itself contains an Fe-S cluster, acts as a sensor of the cell's Fe-S cluster status. oup.compnas.org When Fe-S cluster assembly is sufficient, holo-IscR represses the isc operon. jmb.or.kr Under conditions of iron starvation or oxidative stress, which can damage Fe-S clusters, apo-IscR loses its repressive function, leading to the upregulation of the isc and suf systems. oup.compnas.org The oxidative stress regulator OxyR also plays a role by activating the suf operon in response to oxidative stress. oup.comfrontiersin.org
In eukaryotes, the regulation is also multifaceted. In the fungus Aspergillus fumigatus, iron-sensing for the regulation of iron uptake and consumption is dependent on the mitochondrial ISC machinery, not the cytosolic CIA pathway. rsc.org Downregulation of the ISC system leads to a transcriptional downregulation of the CIA pathway, indicating a regulatory dependence in addition to the metabolic one. rsc.org In plants, the expression of genes involved in Fe-S cluster biogenesis is influenced by factors such as the circadian rhythm and iron availability. frontiersin.org For instance, the abundance of key SUF pathway proteins is known to decrease in prolonged darkness or under iron deficiency. frontiersin.org The assembly of the CIA machinery itself can be regulated by environmental cues like iron availability and oxygen levels, with interactions between CIA components being strengthened or weakened accordingly. nih.gov
These intricate regulatory networks ensure that the synthesis of iron-sulfur clusters is finely tuned to the physiological needs of the cell and the prevailing environmental conditions.
Post-Translational Regulation of Biogenesis Factors
The activity of Fe-S cluster biogenesis pathways is also controlled at the post-translational level, allowing for rapid responses to cellular needs and stress conditions. This regulation often involves the modification of key proteins within the assembly machineries.
A primary example of post-translational regulation is the stability of the scaffold protein ISCU, upon which Fe-S clusters are initially assembled. In yeast, a reduction in the activity of several components of the ISC machinery, such as the chaperone Ssq1, leads to a significant increase in the levels of the Isu scaffold protein. molbiolcell.org This upregulation is achieved through both increased transcription and, more significantly, enhanced protein stability. molbiolcell.org This response is crucial for cell viability when the biogenesis process is compromised. molbiolcell.org Interestingly, this stabilization is dependent on the presence of the cysteine desulfurase Nfs1, the sulfur donor for cluster assembly. molbiolcell.org
In mammalian cells, the stability of biogenesis factors can be influenced by inflammatory signals. The expression of both the cysteine desulfurase NFS1 and the scaffold protein ISCU is downregulated at both the mRNA and protein levels in macrophages stimulated with interferon-gamma (IFN-γ) and lipopolysaccharide (LPS). nih.gov IFN-γ was found to induce instability of the NFS1 protein. nih.gov This downregulation points to a mechanism for modulating Fe-S cluster assembly during an immune response. nih.gov
Another layer of regulation involves the direct modification of the Fe-S clusters within regulatory proteins. In bacteria, the transcription factor IscR contains a [2Fe-2S] cluster that is sensitive to the cellular redox state and the availability of iron and sulfur. pnas.orgnih.gov The presence or absence of this cluster alters the DNA-binding specificity of IscR, allowing it to act as either a repressor or an activator of different sets of genes. pnas.orgnih.gov The degradation of the Fe-S cluster in IscR under conditions of oxidative stress or iron limitation is a key post-translational event that triggers a shift in gene expression to adapt to the stress. pnas.org
In eukaryotes, the iron-sensing function of IRP1 is a classic example of post-translational regulation through an Fe-S cluster switch. frontiersin.org The assembly and disassembly of the [4Fe-4S] cluster in IRP1 in response to cellular iron levels dictates its function as either an aconitase or an RNA-binding protein, directly impacting iron homeostasis. acs.orgresearchgate.netmdpi.com
Furthermore, phosphorylation has been identified as a regulatory mechanism for the cysteine desulfurase Nfs1 in yeast mitochondria. nih.gov The casein kinase 2 (Yck2) can phosphorylate Nfs1 within the mitochondrial matrix, suggesting a role for protein kinases in modulating the activity of the Fe-S cluster assembly machinery. nih.gov The frataxin protein (Yfh1 in yeast) also plays a regulatory role by interacting with the core assembly complex (Nfs1/Isd11/Isu1) and enhancing the efficiency of sulfur transfer. nih.gov
Transcriptional Control of Assembly Genes
The expression of genes encoding the components of Fe-S cluster biogenesis machineries is under tight transcriptional control, ensuring that the synthesis of these proteins matches cellular demand. This regulation is mediated by a network of transcription factors that respond to various signals, including iron availability, oxidative stress, and the status of Fe-S cluster assembly itself.
In many bacteria, including E. coli, the primary regulator of the housekeeping ISC system is the transcription factor IscR. jmb.or.krpnas.org IscR is a [2Fe-2S] cluster-containing protein that represses the transcription of the iscRSUA-hscBA-fdx operon, which encodes the core components of the ISC machinery. pnas.orgebi.ac.ukplos.org This autoregulation creates a feedback loop: when the demand for Fe-S clusters is met and holo-IscR is abundant, the expression of the ISC genes is repressed. asm.orgpnas.org When demand increases or cluster assembly is impaired (e.g., due to iron starvation or oxidative stress), the Fe-S cluster in IscR is lost. pnas.orgnih.gov The resulting apo-IscR not only alleviates the repression of the isc operon but also actively promotes the transcription of the stress-responsive suf operon (sufABCDSE). asm.orgresearchgate.netpnas.org This switch from the ISC to the SUF system is a central feature of the transcriptional response to conditions that are detrimental to Fe-S cluster formation. asm.orgashpublications.org
The suf operon is also regulated by other transcription factors. In E. coli, under oxidative stress, the OxyR protein activates suf expression. nih.govmdpi.com Under iron-limiting conditions, the Ferric uptake regulator (Fur) protein's repression of the suf promoter is lifted. researchgate.netnih.gov This multi-layered control allows the cell to induce the SUF system in response to distinct stress signals.
In some bacteria, like Streptomyces avermitilis and cyanobacteria, a different regulator, SufR, controls the suf operon. asm.org SufR contains a [4Fe-4S] cluster and acts as a repressor of the suf operon. asm.org When the Fe-S cluster is lost due to oxidative stress, apo-SufR dissociates from the DNA, leading to the derepression of the suf genes and increased Fe-S cluster synthesis. asm.org
In eukaryotes, the transcriptional regulation is also complex. In yeast, when mitochondrial Fe-S cluster biogenesis is compromised, there is a transcriptional upregulation of the ISU genes, which encode the scaffold protein. molbiolcell.org The promoters of ISU1 and ISU2 contain binding sites for the Aft1 and Aft2 transcription factors, which are key regulators of the iron regulon. molbiolcell.org This directly links the status of mitochondrial Fe-S cluster assembly to the transcriptional control of iron uptake genes.
In plants, iron deficiency leads to the early downregulation of the transcript for SUFB, a key component of the plastid Fe-S assembly pathway. rsc.org This occurs before the downregulation of mRNAs for abundant iron-containing proteins in the chloroplast, suggesting a mechanism to economize iron use. rsc.org Promoters of genes that are differentially expressed under iron deficiency often contain binding motifs for AP2/ERF transcription factors, pointing to their role in regulating the response. rsc.org
Furthermore, global cellular states can influence the transcription of biogenesis genes. In activated macrophages, Toll-like receptor (TLR) activation suppresses the expression of numerous Fe-S cluster biogenesis factors, including NFS1, ISCU, and FXN. ashpublications.org This transcriptional repression is part of a broader metabolic shift that occurs during an immune response. ashpublications.org
Compound and Gene Table
| Name | Type | Organism/System | Function/Role |
| Aft1 | Transcription Factor | Yeast | Regulates transcription of the iron regulon. nih.govacs.org |
| Aft2 | Transcription Factor | Yeast | Partner to Aft1 in regulating the iron regulon. annualreviews.org |
| AP2/ERF | Transcription Factor Family | Plants | Implicated in regulating gene expression in response to iron deficiency. rsc.org |
| Ferric uptake regulator (Fur) | Transcription Factor | Bacteria | Represses iron uptake genes and the suf operon in iron-replete conditions. asm.orgresearchgate.netnih.gov |
| Frataxin (FXN/Yfh1) | Protein | Eukaryotes | Involved in iron delivery and regulation of the ISC assembly complex. nih.govnih.gov |
| Grx3/4–Fra2 | Protein Complex | Yeast | Regulates the nuclear localization of Aft1. nih.gov |
| Iron Regulatory Protein 1 (IRP1) | Protein | Mammals | Senses cytosolic iron levels; acts as aconitase or RNA-binding protein. nih.govacs.orgmdpi.com |
| IscR | Transcription Factor | Bacteria | Regulates isc and suf operons based on its Fe-S cluster status. asm.orgjmb.or.krpnas.org |
| ISCU (Isu1/Isu2 in yeast) | Scaffold Protein | Eukaryotes | Site of initial Fe-S cluster assembly. nih.govmolbiolcell.orgnih.gov |
| NFS1 (Nfs1 in yeast) | Cysteine Desulfurase | Eukaryotes | Provides sulfur for Fe-S cluster assembly. molbiolcell.orgnih.govnih.gov |
| OxyR | Transcription Factor | Bacteria | Activates suf operon expression under oxidative stress. nih.govmdpi.com |
| RyhB | small RNA | Bacteria | Regulates iron homeostasis by promoting degradation of specific mRNAs. asm.orgresearchgate.net |
| Ssq1 | Chaperone (Hsp70) | Yeast | Involved in the Fe-S cluster biogenesis pathway. molbiolcell.org |
| SufB | Protein | Plants | Component of the plastid Fe-S assembly (SUF) pathway. rsc.org |
| SufR | Transcription Factor | Bacteria (e.g., Streptomyces) | Represses the suf operon. asm.org |
| Transferrin Receptor 1 (TfR1) | Protein | Mammals | Mediates cellular iron uptake. nih.govmdpi.com |
| Yck2 | Protein Kinase | Yeast | Phosphorylates Nfs1 in the mitochondrial matrix. nih.gov |
Advanced Methodologies for Iron Sulfur Cluster Research
Spectroscopic Characterization Techniques
A comprehensive understanding of an iron-sulfur cluster's characteristics is typically achieved by correlating data from several complementary spectroscopic methods.
UV-Visible absorption spectroscopy is a widely accessible technique for the initial detection and semi-quantitative analysis of iron-sulfur clusters. The absorption of light in the visible and near-UV regions by these clusters is primarily due to ligand-to-metal charge transfer (LMCT) transitions, specifically from the sulfur p-orbitals to the iron d-orbitals. cdnsciencepub.com The resulting spectra, though often broad and featuring overlapping peaks, provide characteristic signatures for different cluster types. nih.gov
The oxidized [2Fe-2S]²+ cluster, for instance, typically displays distinct absorption bands around 325-330 nm, 420-425 nm, and 460 nm. mdpi.comresearchgate.net In contrast, the oxidized [4Fe-4S]²⁺ cluster often shows a broader absorption with a prominent shoulder around 410 nm. researchgate.net The simplest rubredoxin-type [1Fe-0S] center in its oxidized Fe³⁺ state exhibits absorption maxima around 490 nm and a broader band near 560 nm. cdnsciencepub.com The spectral features of [3Fe-4S] clusters can include a broad peak between 380 and 400 nm. mdpi.com While UV-Vis spectroscopy is a powerful tool for initial characterization, the broadness of the peaks can make precise identification challenging, especially in mixtures. nih.gov
Table 1: Characteristic UV-Vis Absorption Maxima for Various Iron-Sulfur Clusters
| Cluster Type (Oxidation State) | Typical Absorption Maxima (nm) | Reference(s) |
|---|---|---|
| [1Fe-0S]³⁺ (Rubredoxin) | ~380, ~490, ~560 | cdnsciencepub.com |
| [2Fe-2S]²⁺ (Ferredoxin) | ~330, ~420, ~460, ~550 | cdnsciencepub.commdpi.com |
| [2Fe-2S]²⁺ (Rieske) | ~460, ~490 | cdnsciencepub.com |
| [3Fe-4S]¹⁺ | 380-400 | mdpi.com |
| [4Fe-4S]²⁺ | ~410 (broad) | researchgate.net |
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light, providing information on the chirality of the iron-sulfur cluster's environment. nih.gov Since the protein backbone creates a chiral environment around the cluster, Fe-S proteins exhibit distinct CD features in the visible region of the spectrum. nih.gov These features are sensitive to the cluster's geometry, the nature of its ligands, and its interaction with the surrounding protein. cdnsciencepub.comnih.gov
Table 2: Comparative CD Spectral Features for Different Iron-Sulfur Proteins
| Protein/Cluster Type | Key CD Spectral Features (nm) | Significance | Reference(s) |
|---|---|---|---|
| [2Fe-2S]²⁺ Ferredoxin | Positive bands near 450 and 550 nm | Typical for 4-Cys ligation | cdnsciencepub.com |
| [2Fe-2S]²⁺ Rieske Protein | Negative band at ~370 nm | Distinguishes 2-Cys/2-His ligation | cdnsciencepub.com |
| [1Fe-0S]³⁺ Rubredoxin | Positive band near 450 nm, negative band near 550 nm | Different pattern from [2Fe-2S] clusters | cdnsciencepub.com |
| Azotobacter vinelandii NifIscA | Positive bands at 348, 456, 522, 630 nm; Negative bands at 318, 395, 566 nm | Characteristic of a [2Fe-2S]²⁺ cluster in this specific protein environment | nih.gov |
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a highly sensitive technique for detecting and characterizing species with unpaired electrons (paramagnetic species). springernature.comnih.gov Since many iron-sulfur clusters have accessible redox states that are paramagnetic (total electron spin S > 0), EPR is invaluable for studying their electronic structure and discriminating between different oxidation states. springernature.comnih.gov
The EPR spectrum of an iron-sulfur cluster is typically recorded at cryogenic temperatures and is characterized by its g-values, which are a fingerprint of the cluster's electronic structure. springernature.com For example, reduced [2Fe-2S]⁺ clusters (S = 1/2) in ferredoxins typically exhibit rhombic EPR signals with g-values around 2.05, 1.96, and 1.89. Oxidized [3Fe-4S]⁺ clusters (S = 1/2) show a characteristic isotropic signal near g = 2.02. acs.org EPR can also provide information about the magnetic interactions between clusters in multi-cluster proteins. acs.org It is important to note that diamagnetic states, such as [2Fe-2S]²⁺ and [4Fe-4S]²⁺ (both S = 0), are EPR-silent. cdnsciencepub.com
Table 3: Representative EPR g-Values for Paramagnetic Iron-Sulfur Clusters
| Cluster Type (Oxidation State) | Total Spin (S) | Typical g-Values | Reference(s) |
|---|---|---|---|
| Reduced [2Fe-2S]⁺ (Ferredoxin) | 1/2 | g ≈ 2.05, 1.96, 1.89 | rsc.org |
| Oxidized [3Fe-4S]⁺ | 1/2 | g ≈ 2.02 (isotropic) | acs.orgnih.gov |
| Reduced [4Fe-4S]⁺ | 1/2 | g ≈ 2.04, 1.94, 1.86 | asm.org |
| Oxidized [4Fe-4S]³⁺ (HiPIP) | 1/2 | g ≈ 2.12, 2.04 | cdnsciencepub.com |
Mössbauer spectroscopy is a nuclear technique that probes the local environment of ⁵⁷Fe nuclei, providing detailed information about all iron sites in a sample, regardless of whether they are paramagnetic or diamagnetic. brandeis.edunih.gov This makes it an exceptionally powerful tool that is often used in conjunction with EPR. brandeis.edu The technique yields crucial parameters such as the isomer shift (δ), which is sensitive to the oxidation state (e.g., Fe²⁺ vs. Fe³⁺) and the coordination chemistry of the iron, and the quadrupole splitting (ΔE_Q), which provides information about the symmetry of the electronic environment around the iron nucleus. nih.gov
For mixed-valence clusters containing both Fe²⁺ and Fe³⁺, Mössbauer spectroscopy can reveal how the valence is distributed or delocalized over the iron sites. brandeis.edu It has been pivotal in characterizing the electronic structures of the common [2Fe-2S]²⁺/⁺, [3Fe-4S]¹⁺/⁰, and [4Fe-4S]³⁺/²⁺/¹⁺ clusters. nih.gov By analyzing spectra recorded at different temperatures and in the presence of applied magnetic fields, one can determine the spin state of each iron site and the magnetic coupling between them. acs.org
Table 4: Typical Mössbauer Parameters for Iron Sites in Various Clusters
| Cluster / Site | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) | Significance | Reference(s) |
|---|---|---|---|---|
| [2Fe-2S]²⁺ / Fe³⁺ | ~0.27 | ~0.63 | High-spin ferric sites | researchgate.net |
| [4Fe-4S]²⁺ / Fe²⁺ | ~0.45 | ~1.10 | Two distinct high-spin ferrous sites | researchgate.net |
| [4Fe-4S]²⁺ / Fe²⁺⁵⁺ | ~0.44 | ~1.00 | Represents average valence in delocalized pair | researchgate.net |
| Mononuclear Fe³⁺ | ~0.19 | ~0.45 | Single high-spin ferric center | researchgate.net |
Resonance Raman (RR) spectroscopy provides detailed information about the vibrational modes of the iron-sulfur core. acs.org By using an excitation laser wavelength that matches a sulfur-to-iron charge transfer transition, the vibrations involving Fe-S bonds are selectively enhanced by several orders of magnitude. nih.gov This allows for the sensitive detection of Fe-S stretching frequencies, which are diagnostic of the cluster type, its structure, and its ligation. nih.gov
The technique can distinguish between bridging (Fe-S-Fe) and terminal (Fe-S-Cys) sulfur ligands. nih.gov For example, [2Fe-2S] clusters typically show bands between 250-400 cm⁻¹, while the all-cysteine-ligated [4Fe-4S]²⁺ clusters have their most intense band in the 330-340 cm⁻¹ range. cdnsciencepub.comacs.org The lower symmetry of Rieske [2Fe-2S] clusters, with their mixed Cys/His ligation, results in a greater number of RR bands compared to their ferredoxin counterparts. cdnsciencepub.com RR spectroscopy is particularly valuable for studying EPR-silent (diamagnetic) species like the [4Fe-4S]²⁺ cluster. cdnsciencepub.com
Table 5: Characteristic Resonance Raman Frequencies for Iron-Sulfur Clusters
| Cluster Type (Oxidation State) | Vibrational Mode Region (cm⁻¹) | Key Band(s) (cm⁻¹) | Reference(s) |
|---|---|---|---|
| [2Fe-2S]²⁺ (Ferredoxin) | 250-400 | ~290, 320-340, 390-400 | cdnsciencepub.com |
| [2Fe-2S]¹⁺ (Ferredoxin) | Lower frequency than oxidized form | Shifted down by 15-40 cm⁻¹ | cdnsciencepub.com |
| [4Fe-4S]²⁺ | 200-450 | ~336 (intense), ~360, ~390 | cdnsciencepub.comacs.orgnih.gov |
| [3Fe-4S]¹⁺ | 200-450 | ~346 | nih.govoup.com |
Paramagnetic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the nuclei in the immediate vicinity of a paramagnetic iron-sulfur cluster. mdpi.com The unpaired electrons of the cluster cause large shifts in the NMR resonance frequencies of nearby nuclei, an effect known as the hyperfine shift. copernicus.org These shifts are highly sensitive to the distance and geometric relationship between the nucleus and the paramagnetic center, as well as the distribution of unpaired electron spin density. copernicus.orgnih.gov
While paramagnetic relaxation can broaden signals and make them difficult to detect, specialized NMR experiments have been developed to overcome these challenges. copernicus.orgnih.gov Paramagnetic NMR has been used to identify the signals from cysteine residues that ligate the cluster and to map the electronic structure. nih.gov For instance, in a sample containing a mixture of species, distinct paramagnetically shifted ¹H NMR signals can identify the presence of [1Fe-0S]²⁺, [2Fe-2S]²⁺, and [4Fe-4S]²⁺ clusters simultaneously. cdnsciencepub.com The temperature dependence of the hyperfine shifts provides further insight into the magnetic coupling within the cluster. copernicus.org
Table 6: Example Paramagnetic ¹H NMR Shifts for Iron-Sulfur Clusters
| Cluster Type | Observed ¹H NMR Shift (ppm) | Conditions | Reference(s) |
|---|---|---|---|
| [1Fe-0S]²⁺ | 211 | In a mixture with Glutathione at pH 8.6 | cdnsciencepub.com |
| [2Fe-2S]²⁺ | 33 | In a mixture with Glutathione at pH 8.6 | cdnsciencepub.comrsc.org |
| [4Fe-4S]²⁺ | 11.8 | In a mixture with Glutathione at pH 8.6 | cdnsciencepub.com |
| [6Fe-9S]²⁻ | 16 | High hydrosulfide-to-iron ratio | rsc.org |
Nuclear Inelastic Scattering (NIS) and Nuclear Resonance Vibrational Spectroscopy (NRVS)
Nuclear Inelastic Scattering (NIS), also known as Nuclear Resonance Vibrational Spectroscopy (NRVS), has emerged as a powerful synchrotron-based technique for probing the vibrational modes involving a specific Mössbauer-active nucleus, most notably ⁵⁷Fe. mdpi.comrsc.org This method is uniquely sensitive to the motion of the ⁵⁷Fe isotope, allowing for the selective detection of normal modes involving the iron atoms within a complex protein environment, effectively filtering out the myriad of vibrations from the surrounding protein matrix. rsc.org
The core principle of NRVS involves scanning a highly monochromatic X-ray beam through a nuclear resonance. spring8.or.jp This allows for the measurement of the phonon (vibrational mode) density of states associated specifically with the ⁵⁷Fe nuclei. mdpi.com Consequently, NRVS provides detailed information about the Fe-S stretching and bending modes, as well as other vibrations involving the iron centers.
Key Research Findings from NRVS Studies:
Vibrational Mode Identification: NRVS has been instrumental in identifying specific Fe-ligand vibrational modes in various iron-sulfur proteins and model compounds. esrf.frfu-berlin.deacs.org For instance, in the iron-sulfur cluster-free hydrogenase (Hmd), NRVS data revealed Fe-CO stretch and bend modes consistent with the proposed cis-Fe(CO)₂ ligation. acs.org
Probing Cluster Dynamics: The technique provides insights into the dynamics of the Fe sites. The NRVS spectra of Hmd were notably different from those of mononuclear rubredoxin or other Fe-S clusters, highlighting the unique vibrational signature of its organometallic active site. acs.org
Complementing Other Techniques: NRVS is often used in conjunction with other spectroscopic methods like Fourier-Transform Infrared (FTIR) and Raman spectroscopy, as well as computational methods like Density Functional Theory (DFT), to provide a more complete picture of the cluster's structure and function. fu-berlin.deacs.org
Investigating Synthetic Analogs: The potential of NRVS to study Fe-S clusters in metalloproteins has been demonstrated using synthetic model compounds. rsc.orguea.ac.uk For example, a study on a tellurium-modified [4Fe-4Te] cluster utilized both ⁵⁷Fe- and ¹²⁵Te-NRVS to reveal its characteristic vibrational features, showcasing the technique's versatility. rsc.org
Single-Crystal Studies: Promising advancements have been made in performing orientation-dependent NRVS experiments on single crystals of enzymes like nitrogenase, which can provide even more detailed structural information. mlz-garching.de
Table 1: Selected NRVS Data for Iron-Sulfur Systems
| System | Observed Vibrational Bands (cm⁻¹) | Assignment | Reference |
|---|---|---|---|
| Hmd (iron-sulfur cluster-free hydrogenase) | 494, 562, 590, 648 | Fe-CO stretch and Fe-CO bend modes | acs.org |
| Hmd (iron-sulfur cluster-free hydrogenase) | ~311 | Fe-S stretching motion | acs.org |
| [4Fe-4Te(SPh)₄]³⁻ | ~130, ~190, ~240-250, ~360-370 | ⁵⁷Fe-PVDOS features | rsc.org |
Computational Modeling and Quantum Mechanical Studies
Computational chemistry has become an indispensable tool for elucidating the complex electronic structures and reaction mechanisms of iron-sulfur clusters. researchgate.netmit.edu Quantum mechanical (QM) methods, in particular, provide a theoretical framework to understand properties that are often difficult to probe experimentally.
Density Functional Theory (DFT) for Electronic Structure Calculations
Density Functional Theory (DFT) is the most widely used computational method for studying the electronic structure of iron-sulfur clusters. mit.eduacs.org A common approach is the broken-symmetry (BS) DFT, which can model the antiferromagnetic coupling between the iron centers. mit.edu
DFT calculations are employed to investigate:
Geometric and Electronic Structures: DFT can predict the geometries and electronic configurations of Fe-S clusters. jst.go.jpacs.org For example, studies have used DFT to analyze the spin structure of [4Fe-4S] clusters in high-potential iron-sulfur proteins. jst.go.jp
Influence of Ligands: The effect of different ligands on the electronic structure can be modeled. DFT calculations have shown that replacing cysteine with serine as a terminal ligand in [2Fe-2S]¹⁺ ferredoxins stabilizes a valence-delocalized electronic structure.
Functional Benchmarking: The accuracy of DFT results is highly dependent on the chosen exchange-correlation functional. acs.org Research has focused on benchmarking various functionals against experimental data or high-level wavefunction calculations to identify the most reliable ones for Fe-S systems. Functionals like r²SCAN, B97-D3, TPSSh, and B3LYP* have been shown to perform well for describing the electronic structure of iron-sulfur clusters. acs.orgresearchgate.net
Quantum Mechanics/Molecular Mechanics (QM/MM) Hybrid Approaches
To account for the influence of the surrounding protein environment on the iron-sulfur cluster, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. lu.se In this approach, the Fe-S cluster and its immediate ligands are treated with a high-level QM method (like DFT), while the rest of the protein and solvent are described by a classical MM force field. lu.se
QM/MM studies have been crucial for:
Modeling Enzyme Active Sites: This approach allows for the detailed study of large, complex systems like the nitrogenase active site (FeMoco).
Calculating Redox Potentials: QM/MM methods are used to optimize the structures of Fe-S sites in proteins for subsequent redox potential calculations. researchgate.netnih.govacs.org
Investigating Reaction Mechanisms: QM/MM can be used to explore reaction pathways, such as the binding of inhibitors like carbon monoxide to the nitrogenase active site.
Complete Active Space Self-Consistent Field (CASSCF) Methods
For systems with significant multireference character, such as iron-sulfur clusters, the Complete Active Space Self-Consistent Field (CASSCF) method provides a more rigorous treatment of electron correlation. nih.gov CASSCF is a powerful tool for studying the electronic structure of both ground and excited states. mpg.de
Recent advancements have led to the development of stochastic-CASSCF methods, which can handle much larger active spaces than conventional approaches. nih.govacs.orgarxiv.org This allows for the investigation of the spin ladder in complex systems like iron-sulfur dimers and tetramers. acs.orgarxiv.org CASSCF studies have highlighted the importance of orbital relaxation, which tends to stabilize lower spin states. nih.gov
Prediction and Analysis of Redox Potentials
The redox potential is a fundamental property of iron-sulfur clusters, governing their role in electron transfer. acs.org Computational methods have become increasingly important for predicting and understanding the factors that modulate these potentials.
Key findings from computational studies of redox potentials include:
Influence of the Protein Environment: The surrounding protein environment plays a critical role in tuning the redox potentials of Fe-S clusters. mdpi.commdpi.com Factors like hydrogen bonds to the sulfur atoms of the cluster can significantly impact the redox potential. mdpi.com
Methodological Developments: Significant effort has been dedicated to developing and benchmarking computational protocols for accurate redox potential prediction. researchgate.netnih.govmdpi.com The most successful approaches often involve QM/MM for geometry optimization, followed by large-scale QM cluster calculations in a continuum solvent model. researchgate.netmdpi.com
Systematic Errors and Accuracy: While DFT methods can show systematic errors, they can often predict relative redox potentials with reasonable accuracy (mean absolute deviations around 0.17 V after correction). researchgate.netacs.org This allows for the identification of correct oxidation states in redox reactions. researchgate.netacs.org
Table 2: Comparison of Computational Approaches for Redox Potential Calculation
| Method | Strengths | Limitations/Challenges | Typical Accuracy (Relative Potentials) |
|---|---|---|---|
| QM/MM with Continuum Solvent | Accounts for protein environment; can achieve good accuracy. researchgate.netmdpi.com | Computationally intensive; results depend on QM system size and dielectric constant. researchgate.netnih.gov | ~0.17 V (after systematic error correction). researchgate.netacs.org |
| Pure QM (Cluster Models) | Allows for high-level QM treatment. mpg.de | Neglects the specific protein environment. mdpi.com | Varies greatly with the model and method. |
| Multiple Linear Regression | Computationally efficient; can be applied to large datasets. acs.org | Relies on structural features; less physically rigorous. acs.org | Reported accuracy of 88% in one study. acs.org |
Simulation of Electron Transfer and Catalytic Mechanisms
Understanding how electrons are transferred through chains of iron-sulfur clusters and how these clusters facilitate catalysis is a major goal of computational research. chemrxiv.orgrsc.org
Simulations in this area focus on:
Electron Transfer Pathways: Molecular dynamics (MD) simulations are used to study the process of electron transfer between Fe-S clusters. chemrxiv.org These simulations have shown that the protein matrix and solvent molecules play a crucial role in stabilizing the transferred electron. chemrxiv.org
Catalytic Cycles: QM and QM/MM methods are used to model the catalytic cycles of enzymes like nitrogenase and hydrogenases. usp.br This includes studying the binding of substrates and the energetics of intermediate steps. For example, modeling the hydrolysis of FeS clusters has shown that nucleophilic substitution is the preferred mechanism for Fe-S bond rupture. usp.br
Proton-Coupled Electron Transfer (CPET): The interplay between electron and proton transfer is critical in many Fe-S cluster-containing enzymes. uci.edu Synthetic model systems are being used to computationally and experimentally explore CPET processes, for instance, in the context of CO₂ reduction. uci.edu
Mitochondrial Electron Transport: Fe-S clusters are integral to the electron transport chain in mitochondria. nih.gov They act as electron conduits in Complexes I, II, and III, facilitating the transfer of electrons from NADH and FADH₂ to ultimately reduce oxygen. nih.gov
Bioinformatic and Phylogenomic Approaches
The advent of high-throughput sequencing and sophisticated computational tools has revolutionized the study of iron-sulfur (Fe-S) proteins. Bioinformatic and phylogenomic approaches provide powerful means to identify new Fe-S proteins, trace the evolutionary history of their biogenesis systems, and compare the Fe-S proteomes across the tree of life.
Identification of Novel Iron-Sulfur Proteins
The identification of novel iron-sulfur proteins is a significant challenge due to the lack of strictly conserved sequence motifs for Fe-S cluster binding. nih.gov While cysteine residues are common ligands, other amino acids like histidine and aspartic acid can also coordinate the clusters, and sometimes the cluster is shared between protein subunits. nih.gov Despite these difficulties, computational methods have been developed to predict Fe-S proteins on a genomic scale.
These methods often combine sequence and structural information. For instance, some approaches search for proteins containing Pfam domains known to be associated with Fe-S clusters. oup.com Others use Hidden Markov Models (HMMs) to identify structural motifs that bind Fe-S clusters. oup.com The MetalPredator web server, for example, integrates both domain-based and motif-based searches to predict Fe-S binding proteins with high recall and precision. researchgate.netoup.com
The recent development of highly accurate protein structure prediction software, such as AlphaFold2, has dramatically expanded the ability to identify novel Fe-S protein candidates. biorxiv.orgnih.gov By generating 3D models for entire proteomes, researchers can screen for spatial arrangements of potential ligand residues (like cysteine) that are geometrically compatible with binding known Fe-S cluster types, such as [2Fe-2S] and [4Fe-4S]. biorxiv.orgnih.gov This structural approach has successfully identified thousands of potential new Fe-S and zinc-binding sites. biorxiv.orgnih.gov A comparison of these predictions with previous bioinformatics methods shows significant overlap, validating the power of these new tools. biorxiv.org
Bioinformatic searches have also been instrumental in identifying novel tail-anchored membrane proteins that are substrates of the twin-arginine translocase (Tat) system and contain Fe-S clusters. researchgate.net These analyses have revealed modules consisting of a tail-anchored Fe-S protein and a b-type cytochrome or a quinol oxidase in many bacterial genomes. researchgate.net
| Method | Principle | Key Findings/Applications |
|---|---|---|
| Domain-Based Search (e.g., Pfam) | Identifies proteins containing domains known to be associated with Fe-S clusters. oup.com | A foundational method for large-scale prediction of metalloproteins. |
| Hidden Markov Models (HMMs) | Uses statistical models of structural motifs known to bind Fe-S clusters. oup.com | Integrated into tools like MetalPredator for improved prediction accuracy. oup.com |
| Structure Prediction (e.g., AlphaFold2) | Predicts 3D protein structures, allowing for the geometric identification of potential ligand-binding sites. biorxiv.orgnih.gov | Has identified thousands of novel Fe-S and zinc-binding sites across numerous proteomes. biorxiv.orgnih.gov |
| Genomic Context Analysis | Identifies genes that are co-localized with known Fe-S biogenesis or partner protein genes (e.g., in operons). acs.org | Revealed novel tail-anchored Fe-S proteins associated with cytochrome b or quinol oxidase. researchgate.net |
Evolutionary Trajectories of Iron-Sulfur Cluster Biogenesis Systems
Phylogenomic analyses have been crucial in unraveling the complex evolutionary history of the machinery responsible for building Fe-S clusters. The three major systems—ISC (Iron-Sulfur Cluster), SUF (Sulfur utilization factor), and NIF (Nitrogen fixation)—were once thought to have arisen primarily in response to the rise of oxygen in Earth's atmosphere. nih.gov However, recent large-scale phylogenomic studies have challenged this view.
By analyzing thousands of bacterial and archaeal genomes, researchers have identified two additional, more ancient, and simpler systems: the Minimal Iron-Sulfur (MIS) and the SUF-like minimal system (SMS). nih.govspringernature.com These minimal systems, each comprising just two core components, are believed to have been present in the Last Universal Common Ancestor (LUCA), long before the Great Oxidation Event. nih.gov This suggests that dedicated machinery for Fe-S cluster biosynthesis evolved very early in life's history, and its origin was not directly driven by the presence of oxygen. nih.govspringernature.com
The evolutionary scenario that has emerged suggests that Archaea largely retained these ancestral minimal systems (SMS and MIS). springernature.com In contrast, Bacteria underwent a stepwise complexification of these systems. The SMS system evolved into the more complex SUF system, while the MIS system gave rise to both the ISC and NIF systems. springernature.com The distribution of these systems across different lineages was then shaped by events like horizontal gene transfer and gene loss, driving adaptation to various ecological niches. nih.govspringernature.com For example, the acquisition of the SUF system from bacteria by some archaea is correlated with adaptation to aerobic environments. springernature.com
The evolution of the eukaryotic systems is also a story of endosymbiotic inheritance and adaptation. The mitochondrial ISC system was inherited from the alpha-proteobacterial ancestor of mitochondria, while the plastid SUF system came from the cyanobacterial ancestor of plastids. pnas.org The cytosolic iron-sulfur cluster assembly (CIA) machinery, unique to eukaryotes, appears to have ancient roots, with phylogenomic analyses suggesting all its core components were likely present in the Last Eukaryotic Common Ancestor (LECA). asm.orgkent.ac.uk Interestingly, a component of the CIA system, Cia2, shows homology to SufT from the prokaryotic SUF system, providing the first evolutionary link between the CIA pathway and other Fe-S biogenesis machineries. asm.orgkent.ac.uk
| Biogenesis System | Proposed Origin | Key Evolutionary Events | Typical Distribution |
|---|---|---|---|
| SMS (SUF-like minimal system) | Inferred to be in LUCA. nih.gov | Retained in Archaea; complexified into SUF in Bacteria. springernature.com | Widespread in Archaea. springernature.com |
| MIS (Minimal Iron-Sulfur) | Inferred to be in LUCA. nih.gov | Retained in Archaea; complexified into ISC and NIF in Bacteria. springernature.com | Widespread in both Archaea and Bacteria. springernature.com |
| SUF (Sulfur utilization factor) | Evolved from SMS in Bacteria. springernature.com | Ancestral and most widespread system in prokaryotes; acquired by some archaea via horizontal gene transfer. jmb.or.kr Inherited by eukaryotes with plastids. pnas.org | Cyanobacteria, many Gram-positive bacteria, plastids. jmb.or.kr |
| ISC (Iron-Sulfur Cluster) | Evolved from MIS in Bacteria. springernature.com | Inherited by eukaryotes via the mitochondrial endosymbiont. pnas.org | Largely limited to Proteobacteria; mitochondria. jmb.or.kr |
| NIF (Nitrogen fixation) | Evolved from MIS in Bacteria. springernature.com | Specialized for nitrogenase maturation but also found in some non-nitrogen-fixing bacteria. pnas.org | Nitrogen-fixing bacteria. pnas.org |
| CIA (Cytosolic Iron-sulfur Assembly) | Originated before the diversification of extant eukaryotes. asm.orgkent.ac.uk | Core components present in LECA; some components show patchy distribution in extant eukaryotes. asm.orgkent.ac.uk | Eukaryotic cytosol and nucleus. asm.org |
Comparative Genomics of Iron-Sulfur Proteomes
Comparative genomics allows for the systematic study of the entire complement of Fe-S proteins (the Fe-S proteome) across different organisms, revealing how environmental pressures and metabolic strategies have shaped their use and distribution.
A key finding from comparing the genomes of over 400 prokaryotes is that the organism's relationship with oxygen is a major determinant of its Fe-S protein content. nih.govplos.org Aerobic organisms generally encode fewer Fe-S proteins than anaerobic organisms of a similar genome size. nih.govplos.org This is attributed to the dual pressures of reduced iron bioavailability and increased oxidative stress in oxygen-rich environments, as Fe-S clusters are sensitive to reactive oxygen species. nih.govplos.org
Furthermore, the types of clusters used differ. Aerobes have evolved to use more proteins that bind the less iron-demanding and more stable [2Fe-2S] clusters, while reducing their reliance on [4Fe-4S]-binding proteins. nih.govplos.org In contrast, high-capacity anaerobic organisms show a much higher ratio of [4Fe-4S] to [2Fe-2S] binding proteins. plos.org Despite these differences, a core set of Fe-S protein families, primarily binding [4Fe-4S] clusters, is shared across both aerobes and anaerobes. nih.govplos.org
Comparative genomics of extremophiles, such as acidophilic bacteria, reveals adaptations in their Fe-S protein machinery. In-silico analysis shows that acidophilic archaea often possess only the SUF system for Fe-S cluster biogenesis, while acidophilic bacteria may have either the SUF or ISC system. jmb.or.kr These studies also highlight the redundancy of certain chaperone and protease genes involved in maintaining protein homeostasis (proteostasis) in these challenging environments, suggesting a robust network to protect proteins under extreme conditions. researchgate.net
| Organism Group | Genome Size vs. Fe-S Protein Count | Predominant Cluster Type Ratio ([4Fe-4S]:[2Fe-2S]) | Key Research Findings |
|---|---|---|---|
| Aerobic Prokaryotes | Lower fraction of Fe-S proteins compared to anaerobes of similar genome size. plos.org | Slightly above 2:1. plos.org | Have evolved to use more stable [2Fe-2S] clusters and have a higher number of co-orthologous proteins for functional specialization. plos.org |
| Anaerobic Prokaryotes | Higher content and variety of Fe-S proteins. plos.org | Approximately 8:1 in high-capacity anaerobes. plos.org | Utilize a wider range of Fe-S protein families, many of which are specific to anaerobes. plos.org |
| Humans | ~70 known Fe-S protein-encoding genes. acs.org | Overall, Fe4S4 sites are more common than Fe2S2 sites. acs.org | Mitochondrial Fe-S proteins are inherited from aerobic prokaryotes, while nuclear/cytosolic ones are from anaerobic lineages. nih.govplos.org |
| Acidophilic Microorganisms | Variable, depending on the specific lineage. | Not specifically quantified in the sources. | Acidophilic archaea often rely solely on the SUF system; acidophilic bacteria show redundancy in proteostasis network genes. jmb.or.krresearchgate.net |
Evolutionary Biology of Iron Sulfur Clusters
Ancient Origins of Iron-Sulfur Clusters in Early Life
The story of iron-sulfur clusters begins before the emergence of the first cells, in the anaerobic and iron-rich environments of the early Earth. pasteur.frnih.gov The "Iron-Sulfur World" theory, proposed by Günter Wächtershäuser, posits that life did not begin in a "prebiotic soup" but on the mineral surfaces of iron sulfides, likely near hydrothermal vents. wikidoc.orgrsc.orgwikipedia.org These vents would have provided a continuous supply of the necessary chemical ingredients and energy. rsc.org According to this hypothesis, simple iron and sulfur compounds on these surfaces could have catalyzed the formation of the first organic molecules, such as acetic acid and pyruvic acid, from simpler compounds like carbon monoxide and hydrogen sulfide (B99878). wikidoc.orgharvard.edu This establishes a form of primitive metabolism that predates genetics. wikidoc.org
Key tenets of the Iron-Sulfur World hypothesis include:
Surface Metabolism: Chemical reactions occurred on the two-dimensional surfaces of iron pyrite (B73398) (iron sulfide) minerals, not in a three-dimensional bulk solution. wikidoc.org
Autotrophic Origin: The first life forms were chemoautotrophs, fixing their own carbon from inorganic sources. researchgate.net
Catalytic Cycles: These mineral surfaces catalyzed the formation of autocatalytic cycles, primitive versions of metabolic pathways like the reductive citric acid cycle, which could then produce increasingly complex organic molecules. wikipedia.org
Evidence suggests that Fe-S clusters could have formed spontaneously under the anoxic conditions of the ancient Earth, which was rich in bioavailable iron and sulfur. pasteur.frspringernature.com Research has shown that short, prebiotically plausible peptides can act as scaffolds for the assembly of Fe-S clusters, and this process is remarkably aided by sunlight (UV light). unitn.it This suggests that solar energy could have helped activate these clusters, providing the energy needed for the first metabolic activities. unitn.it The ubiquitous presence of Fe-S proteins across all domains of life—Archaea, Bacteria, and Eukarya—points to their integration into central metabolism very early in evolution, certainly before the Last Universal Common Ancestor (LUCA). nih.govbirzeit.edu
Diversification and Adaptation of Iron-Sulfur Cluster Biogenesis Systems
While Fe-S clusters may have formed spontaneously on the early Earth, all modern organisms use complex protein machineries to build and insert these cofactors into their target proteins. pasteur.fr This necessity arose to ensure efficiency, specificity, and protection for the clusters, which are sensitive to damage. springernature.com The evolution of these biogenesis systems reflects a journey from simple, ancestral machineries to the diverse and specialized systems seen today.
Initially, it was widely believed that these complex machineries evolved as a direct response to the rise of oxygen in the atmosphere. pasteur.frspringernature.com However, recent genomic and biochemical research has challenged this view. Analysis of over 10,000 genomes led to the discovery of two minimal, ancestral Fe-S assembly systems, named MIS (Minimal Iron-Sulfur) and SMS (SUF-like minimal system). pasteur.frnih.gov Phylogenetic reconstruction indicates that both MIS and SMS were present in the Last Universal Common Ancestor (LUCA), long before the Great Oxidation Event. springernature.comnih.gov This paradigm-shifting finding implies that dedicated cellular machinery has always been required for Fe-S cluster synthesis, even in the favorable anaerobic environment of early Earth. pasteur.frspringernature.com
From these ancestral systems, the more complex and well-known machineries evolved:
The ISC (Iron-Sulfur Cluster) system: Considered the primary "housekeeping" system in many bacteria under normal conditions. anr.frspringernature.com The mitochondrial ISC machinery in eukaryotes was inherited from the alphaproteobacterial ancestor of mitochondria. pnas.org
The SUF (Sulfur mobilization) system: Often acts as a backup system, particularly under conditions of oxidative stress or iron limitation. anr.frspringernature.com The SUF system is the most ancient of the currently identified pathways and is found in all three domains of life. acs.org In eukaryotes, the plastid SUF system was inherited from the cyanobacterial ancestor of plastids. pnas.orgresearchgate.net
The NIF (Nitrogen Fixation) system: A more specialized system primarily dedicated to assembling the complex Fe-S clusters of the nitrogenase enzyme in nitrogen-fixing bacteria. researchgate.netnih.gov
The evolutionary path saw Archaea largely retaining the ancestral MIS and SMS systems, while Bacteria underwent a stepwise complexification. springernature.comnih.govresearchgate.net The SMS system evolved into the SUF system, and the MIS system gave rise to both the ISC and NIF systems through the addition of new protein components that conferred higher efficiency and new functions. springernature.comresearchgate.net The current distribution of these systems across different species has been shaped by extensive horizontal gene transfer and gene loss, driving adaptation to various ecological niches. nih.govresearchgate.net
| System | Primary Role | Key Components | Typical Distribution | Evolutionary Origin |
|---|---|---|---|---|
| ISC (Iron-Sulfur Cluster) | General "housekeeping" biogenesis | IscS (cysteine desulfurase), IscU (scaffold), HscA/HscB (chaperones), IscA (carrier) | Widespread in Bacteria; Mitochondria of Eukaryotes | Evolved from ancestral MIS system in Bacteria springernature.comresearchgate.net |
| SUF (Sulfur mobilization) | Functions under oxidative stress and/or iron limitation | SufS/SufE (cysteine desulfurase), SufB/SufC/SufD (scaffold complex), SufA (carrier) | Widespread in Bacteria, Archaea; Plastids of Eukaryotes acs.orgresearchgate.net | Evolved from ancestral SMS system in Bacteria springernature.comresearchgate.net |
| NIF (Nitrogen Fixation) | Specialized for nitrogenase maturation | NifS (cysteine desulfurase), NifU (scaffold) | Nitrogen-fixing bacteria; some anaerobic eukaryotes via gene transfer pnas.orgnih.gov | Evolved from ancestral MIS system in Bacteria springernature.comresearchgate.net |
| CIA (Cytosolic Iron-Sulfur Assembly) | Assembly of cytosolic and nuclear Fe-S proteins | Nbp35, Cfd1, Nar1, Cia1, Cia2, Tah18, Dre2, MMS19 | Cytosol of Eukaryotes nih.govasm.org | Uniquely Eukaryotic; Cia2 shows homology to bacterial SufT nih.govasm.org |
The Role of Environmental Changes (e.g., Oxygenation) in Shaping Iron-Sulfur Cluster Evolution
While not the trigger for the origin of biogenesis machinery, the rise of atmospheric oxygen, known as the Great Oxidation Event (GOE) around 2.4 billion years ago, was a profound selective pressure that dramatically shaped the subsequent evolution of Fe-S clusters and their assembly systems. pasteur.frspringernature.comwikipedia.org The photosynthetic activity of cyanobacteria released massive amounts of oxygen into the atmosphere, creating a crisis for the largely anaerobic life forms. pasteur.frwikipedia.org
This environmental shift posed a two-fold threat to Fe-S cluster metabolism:
Increased Cluster Instability: Oxygen and its reactive byproducts (reactive oxygen species, ROS) are highly damaging to Fe-S clusters, causing them to oxidize and decompose, releasing toxic free iron. nih.govresearchgate.net
Decreased Iron Bioavailability: The newly abundant oxygen reacted with the soluble ferrous iron (Fe²⁺) in the oceans, converting it to insoluble ferric iron (Fe³⁺), which precipitated out of the water. nih.govox.ac.uk This drastically reduced the amount of iron available for organisms to use. nih.gov
In response to this pressure, life adapted. Organisms that could not adapt retreated to the remaining anaerobic niches on the planet. nih.gov Those that adapted to aerobic environments evolved more robust and protective Fe-S biogenesis systems. springernature.com The SUF system, for example, appears to be more resilient to oxidative stress than the ISC system. springernature.comnih.gov Its scaffold protein, SufB, has a cluster that is less sensitive to damage by hydrogen peroxide and other oxidants compared to the IscU scaffold. nih.gov
The evolution of the SUF system itself shows signs of this adaptation. The core scaffold (SufB-SufC) was likely supplemented with accessory proteins (like SufD, SufE, and SufS) to cope with the challenges of an oxygenated world, such as disrupted iron and sulfur metabolism. nih.govacs.org Evidence for this adaptive evolution includes observations of archaea acquiring SUF systems from bacteria, which correlates with their adaptation to aerobic lifestyles. springernature.com Conversely, some bacteria living in strictly anaerobic niches appear to have acquired the simpler SMS system from archaea. springernature.com Furthermore, it appears that cyanobacteria, the very organisms responsible for the GOE, replaced their original SUF machinery with a version from Proteobacteria that was likely better adapted to handle the high levels of oxidative stress they were creating. springernature.com This adaptation may have been a key factor in the success of oxygenic photosynthesis itself. springernature.com
Molecular Pathogenesis of Genetic Disorders Associated with Iron Sulfur Cluster Biogenesis Defects
Genetic Basis of Inherited Iron-Sulfur Cluster Deficiencies
The foundation of inherited Fe-S cluster deficiencies lies in mutations within the genes that orchestrate the assembly of these critical cofactors. nih.gov These genetic flaws disrupt the normal production and function of the biogenesis machinery, leading to a cascade of cellular impairments.
Inherited disorders of Fe-S cluster biogenesis are caused by mutations in the genes that code for the protein machinery responsible for assembling these cofactors. nih.gov These diseases are typically autosomal recessive, meaning an individual must inherit two mutated copies of the gene to be affected. medlineplus.gov A range of mutations in several genes has been identified, each leading to distinct clinical syndromes. biologists.comnsj.org.sa
Key genes implicated in these disorders include:
FXN : Mutations in this gene, most commonly a GAA trinucleotide repeat expansion in the first intron, cause Friedreich's ataxia (FRDA). nsj.org.saacs.org This leads to reduced expression of the mitochondrial protein frataxin, which is believed to function as an iron donor during the initial stages of Fe-S cluster assembly. acs.orgfrontiersin.orgwayne.edu
ISCU : Splicing defects or other mutations in the gene for the iron-sulfur cluster scaffold protein (ISCU) are responsible for a form of hereditary myopathy characterized by exercise intolerance. medlineplus.govnih.govontosight.ai ISCU serves as the platform where the nascent Fe-S cluster is initially assembled. nih.govwayne.edu
GLRX5 : Mutations in the gene for glutaredoxin 5 lead to a rare type of congenital sideroblastic anemia. nih.govmdpi.com GLRX5 is involved in the later stages of [2Fe-2S] cluster trafficking and insertion into recipient proteins. mdpi.com
NFU1, BOLA3, IBA57 : Mutations in these genes are associated with Multiple Mitochondrial Dysfunctions Syndrome (MMDS). nsj.org.safrontiersin.orgelifesciences.org These proteins act in the final steps of [4Fe-4S] cluster maturation and insertion into a specific subset of mitochondrial proteins, including respiratory chain complexes and lipoic acid synthase. frontiersin.orgelifesciences.org
NUBPL, FDX1L, LYRM4 (ISD11) : Defects in these genes, which encode proteins involved in different stages of Fe-S cluster assembly and transfer, also lead to severe, often fatal, infantile encephalomyopathies and other complex mitochondrial disorders. biologists.comnsj.org.sa
The following table summarizes some of the key genes, their function in Fe-S biogenesis, and the associated genetic disorders.
| Gene | Protein Function in ISC Biogenesis | Associated Genetic Disorder | Key Clinical Features |
| FXN | Iron donor for cluster assembly | Friedreich's Ataxia (FRDA) | Progressive neurodegeneration, cardiomyopathy, diabetes nsj.org.sanih.gov |
| ISCU | Scaffold protein for initial cluster synthesis | ISCU Myopathy | Exercise intolerance, muscle weakness, myoglobinuria nih.govontosight.ai |
| GLRX5 | [2Fe-2S] cluster trafficking and insertion | Congenital Sideroblastic Anemia | Anemia, mitochondrial iron overload in erythroblasts nih.govmdpi.com |
| NFU1 | Maturation/insertion of [4Fe-4S] clusters | Multiple Mitochondrial Dysfunctions Syndrome 1 (MMDS1) | Lactic acidosis, hyperglycinemia, early death nsj.org.safrontiersin.org |
| BOLA3 | Maturation/insertion of [4Fe-4S] clusters | Multiple Mitochondrial Dysfunctions Syndrome 2 (MMDS2) | Similar to MMDS1, severe metabolic and neurological defects nsj.org.safrontiersin.org |
| ABCB7 | Mitochondrial exporter, likely of a sulfur-containing compound for cytosolic ISC assembly | X-linked Sideroblastic Anemia and Ataxia (XLSA/A) | Sideroblastic anemia, ataxia nih.govacs.org |
Mutations in Fe-S biogenesis genes severely impair the function of the encoded proteins, disrupting the entire assembly line for these cofactors. medlineplus.gov A deficiency in a core component like ISCU or frataxin prevents the normal production of Fe-S clusters, which are essential for the activity of numerous proteins in both the mitochondria and the cytosol. medlineplus.govmedlineplus.gov
The consequences for cellular processes are far-reaching:
Mitochondrial Respiration: Many proteins within the electron transport chain (Complexes I, II, and III) rely on Fe-S clusters for electron transfer. nih.govbiologists.com Defective biogenesis cripples oxidative phosphorylation, leading to a severe energy deficit.
Citric Acid Cycle: The enzyme aconitase, which catalyzes the isomerization of citrate (B86180) to isocitrate, contains a [4Fe-4S] cluster and is highly sensitive to defects in Fe-S synthesis. ontosight.aimolbiolcell.org Its inactivation disrupts the citric acid cycle.
DNA Replication and Repair: The nucleus contains several Fe-S proteins essential for maintaining genome integrity, including DNA polymerases and helicases. birzeit.edumdpi.com Their impairment can lead to genome instability. mdpi.com
Metabolic Regulation: Fe-S clusters are involved in various metabolic pathways, including the synthesis of biotin (B1667282) and lipoic acid, and purine (B94841) metabolism. nih.govbiorxiv.org
Iron Homeostasis: The master iron regulatory protein 1 (IRP1) is a cytosolic aconitase that, in its apo-protein form (lacking the Fe-S cluster), binds to iron-responsive elements (IREs) in messenger RNAs. acs.org This binding regulates the translation of key proteins involved in iron uptake, storage, and export, thereby controlling cellular iron levels. acs.orgresearchgate.net
Mutations in Genes Encoding Biogenesis Machinery Components
Molecular Mechanisms of Cellular Dysfunction in Iron-Sulfur Cluster Disorders
The genetic defects in Fe-S cluster biogenesis trigger a cascade of molecular events that culminate in cellular dysfunction and disease. These mechanisms include the direct impairment of Fe-S-dependent enzymes, profound disturbances in cellular metabolism, and a paradoxical dysregulation of iron homeostasis.
A primary consequence of faulty Fe-S cluster biogenesis is the failure to produce mature, functional Fe-S proteins. acs.org Without their essential cofactors, these enzymes lose their catalytic activity. molbiolcell.org
Notable examples of impaired enzymes include:
Mitochondrial Aconitase (ACO2): Inactivation of this citric acid cycle enzyme is a hallmark of many Fe-S cluster disorders. ontosight.aifrontiersin.org In ISCU myopathy, for instance, aconitase activity is markedly reduced in muscle tissue. nih.gov
Succinate (B1194679) Dehydrogenase (Complex II): This enzyme, which functions in both the citric acid cycle and the electron transport chain, contains three different Fe-S clusters. molbiolcell.org Its activity is frequently diminished in patients with Fe-S biogenesis defects. nih.govnih.gov
Complex I and III: These respiratory chain complexes contain multiple Fe-S clusters, and their deficiency is a common finding, leading to impaired ATP production. biologists.com
Lipoic Acid Synthase (LIAS): This enzyme requires two [4Fe-4S] clusters to synthesize lipoic acid, a crucial cofactor for several dehydrogenase complexes. elifesciences.orgbiorxiv.org Its impairment in MMDS leads to deficiencies in these enzyme complexes. elifesciences.org
Cytosolic Aconitase (IRP1): Loss of the Fe-S cluster in cytosolic aconitase converts it into an active RNA-binding protein (IRP1), which profoundly alters cellular iron regulation. nih.gov
The following table illustrates the impact of Fe-S cluster deficiency on key enzymes.
| Enzyme | Location | Fe-S Cluster Type | Function | Consequence of Deficiency |
| Aconitase (ACO2) | Mitochondria | [4Fe-4S] | Citric Acid Cycle | Disrupted TCA cycle, citrate accumulation ontosight.ainih.gov |
| Succinate Dehydrogenase | Mitochondria | [2Fe-2S], [4Fe-4S], [3Fe-4S] | Citric Acid Cycle, Electron Transport (Complex II) | Impaired energy metabolism molbiolcell.orgnih.gov |
| Complex I Subunits | Mitochondria | Multiple [2Fe-2S], [4Fe-4S] | Electron Transport | Reduced ATP synthesis, oxidative stress biologists.comnih.gov |
| Lipoic Acid Synthase | Mitochondria | Two [4Fe-4S] | Lipoic acid synthesis | Impaired activity of 2-oxoacid dehydrogenases elifesciences.org |
| Cytosolic Aconitase/IRP1 | Cytosol | [4Fe-4S] | Citrate metabolism, Iron regulation | Dysregulated cellular iron homeostasis acs.orgnih.gov |
The widespread inactivation of Fe-S enzymes has severe repercussions for cellular metabolism and energy production. The impairment of the electron transport chain and the citric acid cycle leads to a dramatic decrease in mitochondrial ATP synthesis. biorxiv.org This energy crisis is particularly detrimental to high-energy-demand tissues like skeletal muscle, neurons, and the heart, explaining the tissue-specific manifestations of many of these disorders. nih.govnih.gov
Furthermore, the block at aconitase causes citrate to accumulate. nih.govnih.gov This excess citrate can be exported to the cytosol, where it serves as a substrate for fatty acid biosynthesis, leading to the accumulation of lipid droplets, a phenomenon known as cellular steatosis. nih.govnih.gov This metabolic reprogramming shifts the cell away from aerobic respiration toward glycolysis and fatty acid synthesis. nih.gov In some disorders, such as ISCU myopathy, this metabolic shift contributes to exercise-induced lactic acidosis. medlineplus.gov
A paradoxical and damaging feature of many mitochondrial Fe-S cluster biogenesis disorders is the accumulation of iron inside the mitochondria, despite a state of cytosolic iron depletion. acs.orgnih.gov The precise mechanism linking a defect in Fe-S synthesis to mitochondrial iron overload is not fully understood, but it is a consistent finding in conditions like Friedreich's ataxia, ISCU myopathy, and GLRX5-deficient sideroblastic anemia. biologists.comnih.govfrontiersin.org
This iron dysregulation is thought to occur through a vicious cycle:
Impaired Synthesis: The primary defect in the Fe-S machinery means that iron imported into the mitochondria cannot be efficiently incorporated into Fe-S clusters. frontiersin.org
Mitochondrial Iron Accumulation: The unused iron accumulates within the mitochondrial matrix, often as ferric iron deposits. nih.govresearchgate.net This excess iron can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction, leading to oxidative stress and damage to mitochondrial components, including DNA and proteins. frontiersin.org
Cytosolic Iron Depletion: The continuous uptake of iron by dysfunctional mitochondria occurs at the expense of the cytosol, leading to a state of cytosolic iron deficiency. nih.govacs.org
IRP Activation: The lack of cytosolic iron and the failure to assemble the [4Fe-4S] cluster on IRP1 lead to its activation. acs.orgnih.gov Activated IRP1 (and IRP2, which is degraded in an iron-dependent manner) alters the expression of iron-related proteins, increasing the expression of the transferrin receptor to boost iron uptake into the cell, which can further exacerbate the mitochondrial iron overload. acs.orgnih.gov
This disruption of the delicate balance of iron distribution between cellular compartments is a central driver of the pathology, contributing to both the energy deficit and the oxidative damage that characterize these devastating genetic disorders. frontiersin.orgfrontiersin.org
Genome Instability and DNA Damage Response Impairment
Defects in the biogenesis of iron-sulfur (Fe-S) clusters are intrinsically linked to genome instability and the impairment of the DNA damage response. Fe-S clusters are essential cofactors for a multitude of proteins involved in DNA metabolism, including DNA replication and repair. birzeit.edumdpi.com Consequently, errors in the assembly or insertion of these clusters can lead to a cascade of events that compromise the integrity of the genetic material. preprints.org
The initial stages of Fe-S cluster biogenesis occur within the mitochondria, with subsequent assembly into cytosolic and nuclear proteins facilitated by the cytoplasmic Fe-S cluster assembly (CIA) machinery. biologists.comnih.gov A failure in the mitochondrial iron-sulfur cluster (ISC) assembly machinery can result in nuclear genome instability. biologists.comnih.gov This is because numerous nuclear proteins critical for DNA metabolism, such as DNA polymerases, DNA primase, DNA helicases, and DNA glycosylases, rely on Fe-S clusters for their function. birzeit.edunih.gov
Research in Saccharomyces cerevisiae has shown that defects at various stages of the mitochondrial ISC machinery lead to an increased rate of spontaneous mutations and hyper-recombination. biologists.comnih.gov These genetic instabilities are accompanied by an increase in DNA repair foci and the phosphorylation of histone γH2A, indicating the presence of persistent DNA lesions. biologists.comnih.gov This deficiency in the ISC machinery triggers a DNA damage response. nih.gov
The reduced availability of Fe-S clusters can diminish the activity of DNA polymerases and helicases that require [4Fe-4S] clusters to function, potentially leading to the destabilization of the DNA replication complex. biologists.com This impairment can cause constitutive defects in DNA replication, which are a likely source of DNA damage. biologists.com To maintain cell viability in the face of such damage, a robust DNA damage response must be activated. nih.gov This response involves various signaling pathways that converge on the protein Dun1, although the specific mediators can differ depending on which part of the ISC machinery is impaired. nih.gov For instance, cells lacking the glutaredoxin Grx5, a key component of the core ISC system, show a strong dependence on error-free post-replication repair and homologous recombination pathways to survive. nih.gov
Ultimately, the intricate connection between Fe-S cluster biogenesis and genome maintenance highlights the critical role of these ancient cofactors in preserving the stability of our genetic blueprint. mdpi.com
Characterization of Specific Iron-Sulfur Cluster Related Genetic Disorders (Molecular Aspects)
Friedreich's Ataxia (FXN Gene)
Friedreich's ataxia (FRDA) is a severe, inherited neurodegenerative disorder caused by mutations in the FXN gene, which encodes the mitochondrial protein frataxin. nih.govfrontiersin.org The vast majority of individuals with FRDA have a homozygous GAA trinucleotide repeat expansion in the first intron of the FXN gene. nih.gov This expansion leads to a significant reduction in the levels of both FXN transcript and frataxin protein. nih.gov
The primary molecular consequence of frataxin deficiency is a defect in the biosynthesis of iron-sulfur (Fe-S) clusters. frontiersin.org Frataxin is believed to play a crucial role in the mitochondrial Fe-S cluster assembly machinery. anr.frportlandpress.com While its exact function has been a subject of debate, it is now widely accepted that frataxin's primary role is in Fe-S cluster biogenesis, with other observed cellular defects such as mitochondrial iron accumulation, heme deficiency, and increased sensitivity to oxidative stress being secondary consequences. frontiersin.org
Some studies have proposed that frataxin acts as an iron chaperone, delivering iron for Fe-S cluster and heme synthesis. frontiersin.org However, other research suggests it is more directly involved in the sulfur transfer step of cluster assembly. anr.fr Specifically, it is thought to stimulate Fe-S cluster assembly by increasing the rate of an iron-assisted persulfide transfer reaction between the cysteine desulfurase NFS1 and the scaffold protein ISCU, upon which the clusters are built. anr.fr
The deficiency in Fe-S cluster synthesis affects numerous Fe-S-dependent proteins, including those in the mitochondrial respiratory chain (complexes I, II, and III) and aconitase. oup.com This impairment of mitochondrial function leads to reduced ATP production and increased production of reactive oxygen species (ROS), contributing to the oxidative stress and cellular damage seen in FRDA. researchgate.net The tissues most affected in FRDA, such as the heart, spinal cord, and cerebellum, have high metabolic demands and are therefore particularly vulnerable to mitochondrial dysfunction. nih.govfrontiersin.org
Table 1: Molecular Features of Friedreich's Ataxia
| Feature | Description |
|---|---|
| Affected Gene | FXN |
| Protein Product | Frataxin |
| Primary Molecular Defect | Impaired biogenesis of mitochondrial iron-sulfur clusters. |
| Key Pathogenic Mechanism | Reduced levels of frataxin lead to deficient activity of Fe-S cluster-dependent enzymes, mitochondrial dysfunction, iron accumulation, and oxidative stress. |
| Affected Tissues | Cerebellum, dorsal root ganglia, heart, liver. frontiersin.org |
ISCU Myopathy (ISCU Gene)
ISCU myopathy is a rare, autosomal recessive disorder of energy metabolism characterized by severe exercise intolerance that begins in childhood. nih.govorpha.net Patients experience muscle fatigue, pain, shortness of breath, and palpitations after minimal physical exertion. orpha.netnih.gov Strenuous activity can lead to rhabdomyolysis, a condition involving the breakdown of muscle tissue. nih.gov
The disease is caused by mutations in the ISCU gene, which encodes the iron-sulfur cluster scaffold protein, ISCU. orpha.netnih.gov This protein serves as the platform for the assembly of Fe-S clusters. medlineplus.gov In the most commonly reported form of the disease, particularly in patients of northern Swedish descent, a specific intronic mutation leads to aberrant splicing of the ISCU mRNA. nih.gov This results in a premature stop codon and a significant decrease in the amount of functional ISCU protein, especially in muscle tissue. nih.gov
The deficiency of ISCU protein directly impairs the assembly of Fe-S clusters. nih.gov This, in turn, affects the function of numerous mitochondrial proteins that rely on these clusters as cofactors, most notably succinate dehydrogenase (complex II of the respiratory chain) and aconitase. nih.govnih.gov The reduced activity of these enzymes cripples mitochondrial oxidative metabolism, preventing muscles from generating sufficient energy to meet the demands of exercise. orpha.netnih.gov This energy deficit is the underlying cause of the profound exercise intolerance and other clinical features of the myopathy.
Interestingly, the biochemical and histological features of ISCU myopathy, such as the defects in Fe-S cluster assembly and intracellular iron metabolism, show similarities to Friedreich's ataxia, but with a different tissue specificity, primarily affecting skeletal muscle. nih.gov
Table 2: Molecular Features of ISCU Myopathy
| Feature | Description |
|---|---|
| Affected Gene | ISCU |
| Protein Product | Iron-sulfur cluster scaffold protein |
| Primary Molecular Defect | Defective assembly of iron-sulfur clusters due to insufficient ISCU protein. |
| Key Pathogenic Mechanism | Reduced levels of ISCU impair the function of Fe-S-dependent mitochondrial enzymes, leading to deficient muscle energy metabolism. |
| Affected Tissues | Primarily skeletal muscle. |
Sideroblastic Anemias (GLRX5, ABCB7 Genes)
Sideroblastic anemias are a group of blood disorders characterized by the presence of ring sideroblasts in the bone marrow, which are red blood cell precursors with iron-loaded mitochondria encircling the nucleus. nih.gov This iron accumulation is a result of impaired mitochondrial iron utilization during heme synthesis. nih.gov Several genetic forms of sideroblastic anemia are caused by mutations in genes involved in iron-sulfur cluster biogenesis, including GLRX5 and ABCB7. nih.govmedscape.com
Mutations in the GLRX5 gene, which encodes glutaredoxin 5, cause a rare, autosomal recessive form of sideroblastic anemia. oup.commedscape.com GLRX5 is a small mitochondrial protein essential for the synthesis of Fe-S clusters. medscape.com It is thought to be involved in the transfer of the nascent Fe-S cluster from the scaffold protein complex to recipient proteins. oup.com A deficiency in GLRX5 leads to defects in both mitochondrial and cytosolic Fe-S protein function and results in mitochondrial iron overload. oup.com The presumed mechanism involves the dysregulation of cellular iron metabolism through its effects on iron-regulatory protein 1 (IRP1). sah.org.ar
X-linked sideroblastic anemia with ataxia (XLSA/A) is a rare syndromic form of the disorder caused by mutations in the ABCB7 gene. nih.govmdpi.com ABCB7 is an ATP-binding cassette transporter located in the inner mitochondrial membrane. mdpi.comnih.gov It is crucial for the maturation of cytosolic and mitochondrial Fe-S cluster proteins. mdpi.com It is believed to be involved in the export of a component required for Fe-S cluster assembly from the mitochondria to the cytosol. nih.gov A defect in ABCB7 function impairs the maturation of cytosolic Fe-S proteins, leading to mitochondrial iron overload and the formation of ring sideroblasts. mdpi.com The ataxia seen in this syndrome is a result of the neurological consequences of the underlying molecular defect. nih.gov
Table 3: Molecular Features of Sideroblastic Anemias (GLRX5 and ABCB7)
| Feature | GLRX5-Related Sideroblastic Anemia | X-linked Sideroblastic Anemia with Ataxia (ABCB7) |
|---|---|---|
| Affected Gene | GLRX5 | ABCB7 |
| Protein Product | Glutaredoxin 5 | ATP-binding cassette transporter B7 |
| Primary Molecular Defect | Impaired synthesis and transfer of iron-sulfur clusters. | Defective export of a component for cytosolic iron-sulfur cluster assembly. |
| Key Pathogenic Mechanism | Deficiency in GLRX5 disrupts Fe-S protein maturation and cellular iron homeostasis. | Impaired ABCB7 function leads to deficient cytosolic Fe-S protein maturation and mitochondrial iron accumulation. mdpi.com |
| Clinical Manifestations | Microcytic anemia. | Microcytic anemia and cerebellar ataxia. mdpi.com |
Multiple Mitochondrial Dysfunctions Syndromes (NFU1, BOLA3 Genes)
Multiple Mitochondrial Dysfunctions Syndromes (MMDS) are a group of severe, early-onset neurodegenerative disorders caused by defects in mitochondrial Fe-S protein maturation. mdpi.comnih.gov These syndromes are characterized by impaired function of multiple mitochondrial enzymes, leading to a range of clinical presentations including encephalopathy, myopathy, and lactic acidosis. mdpi.commedlineplus.gov Mutations in the NFU1 and BOLA3 genes are responsible for specific types of MMDS. medlineplus.gov
MMDS type 1 is caused by bi-allelic pathogenic variants in the NFU1 gene. mdpi.com NFU1 is an iron-sulfur scaffold protein that is believed to be involved in the final steps of [4Fe-4S] cluster assembly and their transfer to specific target apoproteins. nih.govoup.com Mutations in NFU1, such as the Gly208Cys substitution, can perturb the protein's structure and severely decrease its ability to accept an Fe-S cluster from physiological donors. nih.gov This impairment in downstream cluster trafficking leads to the disease phenotype, affecting the activity of several mitochondrial [4Fe-4S] proteins, including components of the respiratory chain and the lipoic acid synthesis pathway. mdpi.comnih.gov
MMDS type 2 is caused by mutations in the BOLA3 gene. nih.gov BOLA3 is another protein involved in the maturation of mitochondrial [4Fe-4S] proteins. mdpi.comjensenlab.org It is thought to work in conjunction with GLRX5 and NFU1 to deliver [4Fe-4S] clusters to specific recipient proteins, including lipoyl synthase. nih.govoup.com Mutations in BOLA3 can lead to a severe phenotype with defects in the activity of mitochondrial respiratory complexes and lipoic acid-dependent enzymes. jensenlab.org For example, the His96Arg mutation in BOLA3 does not prevent its interaction with its partner protein GLRX5, but it results in the formation of an aberrant and non-functional complex that can no longer participate in the assembly of a [4Fe-4S] cluster on NFU1. researchgate.net
Table 4: Molecular Features of Multiple Mitochondrial Dysfunctions Syndromes (NFU1 and BOLA3)
| Feature | MMDS Type 1 (NFU1) | MMDS Type 2 (BOLA3) |
|---|---|---|
| Affected Gene | NFU1 | BOLA3 |
| Protein Product | Iron-sulfur cluster scaffold protein NFU1 | BolA family member 3 |
| Primary Molecular Defect | Impaired maturation and transfer of [4Fe-4S] clusters to target proteins. | Defective assembly of [4Fe-4S] clusters on NFU1. |
| Key Pathogenic Mechanism | NFU1 mutations disrupt the final stages of [4Fe-4S] protein biogenesis, affecting multiple mitochondrial pathways. | BOLA3 mutations lead to a non-functional complex with GLRX5, impairing the maturation of [4Fe-4S] proteins. researchgate.net |
| Clinical Manifestations | Severe encephalopathy, lactic acidosis, respiratory failure, pulmonary hypertension. mdpi.comnih.govmedlineplus.gov | Severe encephalopathy, lactic acidosis, respiratory failure, dilated cardiomyopathy. nih.govmedlineplus.gov |
Encephalomyopathies and Other Neurological Manifestations
Defects in iron-sulfur cluster biogenesis can give rise to a spectrum of neurological disorders, with encephalomyopathies being a prominent manifestation. These conditions are characterized by combined brain and muscle dysfunction and are often rooted in impaired mitochondrial energy metabolism. nih.gov The central and peripheral nervous systems, with their high energy demands, are particularly susceptible to defects in the ISC and CIA machineries.
Several genes involved in the later stages of mitochondrial [4Fe-4S] protein maturation have been linked to severe encephalomyopathies. In addition to NFU1 and BOLA3, mutations in IBA57, ISCA1, and ISCA2 also cause Multiple Mitochondrial Dysfunction Syndromes (MMDS types 3, 5, and 4, respectively). mdpi.comnih.gov For example, mutations in IBA57 have been shown to cause severe myopathy and encephalopathy. oup.com Depletion of the IBA57 protein leads to decreased levels of various mitochondrial [4Fe-4S] proteins and those that depend on lipoic acid, a cofactor synthesized by a [4Fe-4S] enzyme. oup.com
The neurological symptoms in these disorders, which can include severe encephalopathy, seizures, and developmental delay, are a direct consequence of the widespread mitochondrial dysfunction. medlineplus.gov The impairment of Fe-S cluster-dependent enzymes, such as those in the respiratory chain and the tricarboxylic acid (TCA) cycle, leads to a critical energy deficit in neurons and glial cells.
Furthermore, the connection between Fe-S cluster biogenesis and DNA repair pathways adds another layer of complexity to the neurological pathologies. birzeit.edu The genome instability resulting from impaired DNA repair can contribute to neuronal cell death and the progressive nature of these neurodegenerative conditions. The diverse neurological presentations underscore the fundamental and widespread importance of iron-sulfur clusters for the proper functioning of the nervous system.
Table 5: Genes Associated with Encephalomyopathies due to Fe-S Cluster Defects
| Gene | Associated Disorder | Key Neurological Features |
|---|---|---|
| NFU1 | MMDS Type 1 | Severe encephalopathy, psychomotor delay, seizures. mdpi.commedlineplus.gov |
| BOLA3 | MMDS Type 2 | Severe encephalopathy, seizures, failure to thrive. nih.govmedlineplus.gov |
| IBA57 | MMDS Type 3 | Severe myopathy and encephalopathy. oup.com |
| ISCA1 | MMDS Type 5 | Leukoencephalopathy. nih.gov |
| ISCA2 | MMDS Type 4 | Leukoencephalopathy. nih.gov |
Emerging Research Frontiers in Iron Sulfur Cluster Biology
Unraveling Unknown Functional Roles of Iron-Sulfur Clusters
Once primarily recognized for their roles in mitochondrial respiration and the citric acid cycle, the functional repertoire of iron-sulfur clusters is now known to be far more extensive. mdpi.comnih.gov Emerging research continues to uncover novel and unexpected functions in a multitude of cellular processes.
A significant area of discovery is the role of Fe-S clusters in DNA replication and repair. mdpi.compreprints.org Many enzymes crucial for maintaining genomic integrity, including DNA polymerases and helicases, have been found to contain Fe-S clusters. birzeit.edunih.gov These clusters are not merely structural components but can act as redox switches, modulating enzyme activity in response to cellular stress. preprints.org For instance, in some DNA repair enzymes, the Fe-S cluster is proposed to participate in DNA charge transfer, a mechanism for detecting DNA lesions. preprints.org
Beyond the nucleus, Fe-S clusters are now implicated in a wider range of metabolic and regulatory pathways. They are recognized as key players in sensing intracellular levels of iron and oxygen, allowing cells to adapt to their environment. nih.govpreprints.org This sensory function is achieved through the lability of the Fe-S cluster, which can be assembled or disassembled in response to changing iron and oxygen concentrations, thereby altering the function of regulatory proteins. preprints.org Furthermore, research has identified Fe-S clusters in unexpected enzymatic contexts, such as in ADP-ribosyltransferases, suggesting novel catalytic roles for these cofactors. nih.gov The discovery of Fe-S clusters in an expanding list of proteins underscores their versatility and fundamental importance in cellular biology. mdpi.comnih.gov
Elucidating Mechanistic Details of Cluster Delivery and Insertion
The biogenesis of iron-sulfur clusters is a highly regulated and complex process involving dedicated protein machineries. mdpi.commdpi.com In eukaryotes, this process begins in the mitochondria with the de novo synthesis of a [2Fe-2S] cluster on a scaffold protein, typically ISCU. mdpi.comohiolink.edu This initial step requires a cysteine desulfurase, such as NFS1, to provide sulfur, an iron donor, and a source of electrons. mdpi.comresearchgate.net
Once assembled on the scaffold, the cluster must be trafficked and delivered to its final destination in an apo-protein. This intricate process is facilitated by a network of chaperone and co-chaperone proteins. preprints.orgohiolink.edu In the mitochondrial iron-sulfur cluster (ISC) pathway, the HSPA9/HSC20 chaperone system plays a crucial role in transferring the newly synthesized cluster from ISCU to recipient proteins. researchgate.net Recent studies have highlighted the importance of specific protein-protein interactions in ensuring the correct delivery of the cluster. For example, LYR-like motifs on recipient proteins are recognized by the transfer machinery, guiding the specific insertion of the Fe-S cluster. preprints.org
The transfer of clusters to cytosolic and nuclear proteins involves the cytosolic iron-sulfur cluster assembly (CIA) machinery. ohiolink.edu Monothiol glutaredoxins, such as GRX3 and GRX5, act as key intermediary carriers, binding and transporting [2Fe-2S] clusters. ohiolink.edu These glutaredoxins can form complexes with BolA proteins, and these hetero-complexes are thought to have distinct roles in cluster trafficking. ohiolink.edu While significant progress has been made, the precise molecular mechanisms governing the hand-off of the labile Fe-S cluster between different components of the biogenesis and delivery pathways are still being actively investigated. mdpi.comnih.gov The use of fluorescent probes and advanced mass spectrometry techniques is beginning to provide unprecedented insights into the transient protein-protein interactions and the sequence of events involved in cluster transfer. uea.ac.ukacs.org
Bio-inspired Synthesis of Iron-Sulfur Cluster Analogues for Catalysis
The remarkable catalytic properties of naturally occurring iron-sulfur clusters have inspired chemists to synthesize artificial analogues for a variety of applications. ethz.ch These synthetic mimics aim to replicate the structure and function of the biological clusters, providing valuable tools for understanding their reaction mechanisms and for developing novel catalysts. ethz.chuci.edu
One major focus of this research is the development of synthetic Fe-S clusters for the reduction of inert small molecules like dinitrogen (N₂) and carbon dioxide (CO₂). oup.com Researchers have successfully designed and synthesized cubic Mo-Fe-S clusters that can bind and catalytically convert N₂ under reducing conditions. oup.com Similarly, various synthetic metal-sulfur clusters, including simple [Fe₄S₄] types, have demonstrated the ability to catalyze the conversion of CO₂ to short-chain hydrocarbons. oup.com These studies offer a promising biomimetic approach to developing catalysts for important industrial processes. oup.com
Another exciting frontier is the use of synthetic Fe-S clusters as mediators for concerted proton-electron transfer (CPET) reactions. ethz.chuci.edu This is particularly relevant to the development of artificial hydrogenases for photocatalytic hydrogen (H₂) generation. ethz.chrsc.org Synthetic Fe₄S₄ clusters have been shown to act as CPET mediators for the electrocatalytic generation of metal hydride species, a key step in H₂ production. ethz.ch By incorporating these synthetic clusters into protein scaffolds, such as apoferritin, researchers have created bio-inspired systems that exhibit enhanced photocatalytic activity for H₂ generation in aqueous solutions. rsc.org Furthermore, the development of synthetic Fe₄S₄ complexes that span a complete redox series allows for a deeper understanding of the electron transfer mechanisms that are fundamental to the function of their biological counterparts. uci.edu
Role of Iron-Sulfur Clusters in Viral Pathogenesis
The intricate interplay between viruses and their host cells extends to the utilization of essential cofactors, including iron-sulfur clusters. mdpi.com Viruses, being obligate intracellular parasites, have evolved to hijack host cellular machinery for their own replication, and this includes the pathways for Fe-S cluster biogenesis. kcl.ac.uktudelft.nl A growing body of evidence reveals that many viral proteins require Fe-S clusters for their function, highlighting a new dimension of viral pathogenesis. mdpi.com
For example, proteins from a diverse range of virus families, including those responsible for significant human diseases, have been identified as Fe-S proteins. nih.gov In the case of SARS-CoV-2, the virus that causes COVID-19, both the RNA-dependent RNA polymerase (nsp12) and the helicase (nsp13) have been shown to contain essential Fe-S clusters. nih.govpnas.org These clusters are crucial for the replication of the viral genome. nih.gov The discovery of these viral Fe-S proteins has opened up new avenues for understanding how viruses manipulate their hosts. mdpi.commdpi.com
The dependence of viruses on host Fe-S clusters also represents a point of vulnerability. kcl.ac.uktudelft.nl The host's innate immune response can lead to the production of reactive oxygen and nitrogen species, which can degrade Fe-S clusters and inhibit viral replication. kcl.ac.uk Conversely, some viruses may utilize these clusters to their advantage, potentially modulating the host immune response. tudelft.nl This complex relationship underscores the importance of Fe-S clusters as a critical resource in the battle between virus and host. mdpi.com
Therapeutic Strategies Targeting Iron-Sulfur Cluster Homeostasis
The essential role of iron-sulfur clusters in both normal cellular processes and in pathological conditions, such as cancer and viral infections, has made their biogenesis and homeostasis an attractive target for therapeutic intervention. mdpi.comdntb.gov.ua Several strategies are being explored to disrupt Fe-S cluster metabolism for therapeutic benefit. mdpi.commdpi.com
One approach is iron chelation , which aims to limit the availability of iron, a key component of Fe-S clusters. mdpi.commdpi.com By sequestering intracellular iron, chelating agents can inhibit the formation of new Fe-S clusters, thereby disrupting the function of Fe-S-dependent proteins that are critical for the proliferation of cancer cells. mdpi.comresearchgate.net
Another strategy is redox manipulation . mdpi.com Fe-S clusters are susceptible to damage by reactive oxygen species (ROS). nih.gov Pro-oxidant therapies can be used to increase oxidative stress within cancer cells, leading to the degradation of Fe-S clusters and inducing cell death through processes like ferroptosis, a form of iron-dependent cell death. mdpi.comnih.gov
A third approach involves iron mimicry . mdpi.com Metals like gallium, which is redox-inactive, can mimic iron and be incorporated into the Fe-S biogenesis pathway. nih.gov However, because they cannot undergo the necessary redox cycling, they disrupt the formation of functional Fe-S clusters, thereby inhibiting the activity of Fe-S-dependent enzymes. mdpi.comnih.gov
These strategies are not only being investigated for cancer therapy but also hold promise for the development of novel antiviral agents. pnas.org For instance, the compound TEMPOL has been shown to inhibit SARS-CoV-2 replication by targeting the Fe-S clusters in the viral helicase and polymerase. pnas.org Targeting the highly conserved Fe-S cluster biogenesis pathways offers a broad-spectrum approach that could be effective against a range of pathogens and diseases. pnas.orgmdpi.com
Q & A
Basic Research: How can researchers experimentally validate the composition and purity of synthesized iron-sulfur clusters?
Methodological Answer:
Characterization involves a multi-technique approach:
- UV-Vis Spectroscopy : Identifies electronic transitions specific to [2Fe-2S], [4Fe-4S], or [3Fe-4S] clusters (e.g., absorbance peaks at ~300-450 nm) .
- Electron Paramagnetic Resonance (EPR) : Detects paramagnetic states in clusters under varying redox conditions .
- Mössbauer Spectroscopy : Quantifies iron oxidation states and coordination geometry .
- EXAFS (Extended X-ray Absorption Fine Structure) : Resolves bond lengths and cluster geometry at atomic resolution .
Best Practice : Cross-validate results with at least two complementary techniques to confirm purity and avoid artifacts .
Advanced Research: What computational strategies are effective for modeling the electronic configurations of iron-sulfur clusters in enzymatic catalysis?
Methodological Answer:
- Density Functional Theory (DFT) : Simulates redox potentials and spin states; use hybrid functionals (e.g., B3LYP) with relativistic corrections for accuracy .
- Molecular Dynamics (MD) Simulations : Track cluster stability in solvent environments (e.g., implicit/explicit water models) .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Models cluster-protein interactions in enzymes like nitrogenase or aconitase .
Validation : Compare computational results with experimental spectroscopic data (e.g., EPR g-values, Mössbauer isomer shifts) .
Data Contradiction: How should researchers address discrepancies in reported redox potentials for iron-sulfur clusters across studies?
Methodological Answer:
- Systematic Review : Conduct a scoping study to aggregate datasets, noting experimental variables (pH, temperature, buffer composition) that influence redox measurements .
- Controlled Replication : Reproduce conflicting studies under identical conditions, ensuring anaerobic protocols to prevent oxidative degradation .
- Contextual Analysis : Evaluate whether differences arise from cluster-protein interactions (e.g., mitochondrial vs. bacterial systems) .
Documentation : Report all variables in SI (Supporting Information) to enable cross-study comparisons .
Functional Analysis: What methodologies are optimal for probing the role of iron-sulfur clusters in biological electron transfer chains?
Methodological Answer:
- Genetic Knockouts : Use CRISPR/Cas9 to delete cluster-assembly genes (e.g., nfs1 in eukaryotes) and assess metabolic disruptions .
- Electrochemistry : Employ protein film voltammetry to measure electron transfer rates in isolated clusters .
- In Situ Spectroscopy : Combine freeze-quench techniques with time-resolved EPR to capture transient redox states .
Limitation : Ensure clusters remain intact during extraction; use stabilizing agents like dithiothreitol (DTT) .
Advanced Synthesis: How can researchers improve reproducibility in de novo iron-sulfur cluster assembly?
Methodological Answer:
- Anaerobic Chambers : Synthesize clusters under rigorously controlled O₂-free conditions to prevent oxidation .
- Ligand-Specific Protocols : Tailor chelators (e.g., cysteine, sulfide donors) to match native cluster environments (e.g., ferredoxin vs. high-potential clusters) .
- Real-Time Monitoring : Use stopped-flow UV-Vis to track assembly kinetics and identify intermediate species .
Data Sharing : Publish raw kinetic datasets and purification logs in FAIR-compliant repositories (e.g., Zenodo) .
Literature Review: What strategies ensure comprehensive aggregation of iron-sulfur cluster research across interdisciplinary fields?
Methodological Answer:
- Boolean Search Strings : Use terms like
"iron-sulfur cluster" AND (synthesis OR spectroscopy OR "electron transfer")in Google Scholar/PubMed, filtering for peer-reviewed journals . - Citation Chaining : Leverage "Cited by" features to trace seminal papers and identify emerging trends (e.g., clusters in DNA repair) .
- Database Cross-Referencing : Combine results from Scopus, Web of Science, and arXiv to capture preprints and conference proceedings .
Data Management: How should researchers structure datasets for reproducibility in iron-sulfur cluster studies?
Methodological Answer:
- Metadata Standards : Include experimental conditions (pH, temperature, buffer), instrument calibration details, and raw data files (e.g., .cif for crystallography) .
- FAIR Compliance : Assign DOIs to datasets via repositories like PDB (Protein Data Bank) or EMPARADISE (electron microscopy data) .
- Version Control : Use platforms like GitHub to document iterative changes in computational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
